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  • Product: 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine
  • CAS: 1503471-69-9

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

An In-Depth Technical Guide to 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine Abstract This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-((5-cyclopentyl-1H-pyrazol-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine. This molecule integrates three key structural motifs recognized for their prevalence in pharmacologically active agents: a pyrazole core, a piperazine ring, and a cyclopentyl group. While specific research on this exact molecule is not extensively published, this guide synthesizes data from analogous structures and established principles of medicinal chemistry to present a detailed profile. We will cover its chemical structure, a plausible synthetic pathway, methods for structural and purity analysis, its predicted physicochemical properties, and a discussion of its potential as a scaffold in drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its chemical context.

Introduction: Deconstructing the Core Scaffolds

The title compound, 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine, is a novel chemical entity built from structural components that are staples in medicinal chemistry. Understanding these components provides a framework for predicting the molecule's properties and potential applications.

  • The Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in drug development, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] Its structure allows for diverse substitutions, which can significantly influence lipophilicity, solubility, and interactions with biological targets like enzymes and receptors.[1]

  • The Piperazine Moiety: As a six-membered heterocycle with two nitrogen atoms at opposite positions, the piperazine ring is considered a "privileged scaffold" in medicinal chemistry.[4][5] Its inclusion in numerous FDA-approved drugs is a testament to its favorable impact on pharmacokinetic properties.[4][6] The basicity of the piperazine nitrogens (pKa values typically allow for protonation at physiological pH) enhances aqueous solubility and provides handles for salt formation, which is critical for drug formulation.[4][7] Furthermore, the piperazine ring can serve as a versatile linker or a key pharmacophoric element, often interacting with targets in oncology and central nervous system (CNS) disorders.[4][5]

  • The Cyclopentyl Group: This alicyclic substituent serves to increase the lipophilicity and steric bulk of the molecule. Such modifications are often employed in drug design to enhance binding affinity to hydrophobic pockets within target proteins and to modulate metabolic stability.

The combination of these three motifs suggests a molecule designed with drug-like properties in mind, balancing solubility (from the piperazine) with lipophilicity (from the cyclopentyl group) on a biologically active pyrazole core.

Synthesis and Purification Pathway

Proposed Synthetic Workflow

The logical pathway to the target compound proceeds via a Vilsmeier-Haack formylation followed by reductive amination.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reductive Amination A Starting Material: 5-Cyclopentyl-1H-pyrazole B Reagents: POCl3, DMF A->B Formylation C Intermediate: 5-Cyclopentyl-1H-pyrazole-4-carbaldehyde B->C D Piperazine C->D Imine Formation E Reducing Agent: Sodium Triacetoxyborohydride (STAB) C->E Reduction D->E Reduction F Final Product: 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine E->F G A Purified Sample B ¹H & ¹³C NMR (Structural Backbone) A->B C LC-MS (Purity & Mass Verification) A->C D FTIR (Functional Groups) A->D E Final Data (Confirmed Structure & Purity) B->E C->E D->E

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Exploratory

Deconstructing the Cyclopentyl-Pyrazole-Piperazine (CPP) Pharmacophore: Mechanisms of Action and Lead Optimization in Targeted Therapeutics

Executive Summary In modern rational drug design, the assembly of modular structural motifs is critical for achieving high target affinity, selectivity, and optimal pharmacokinetic (PK) profiles. The Cyclopentyl-Pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the assembly of modular structural motifs is critical for achieving high target affinity, selectivity, and optimal pharmacokinetic (PK) profiles. The Cyclopentyl-Pyrazole-Piperazine (CPP) scaffold has emerged as a privileged pharmacophore, particularly in the development of orthosteric kinase inhibitors (such as Cyclin-Dependent Kinase 2/4/6 antagonists) and G-protein coupled receptor (GPCR) modulators. This technical guide deconstructs the biophysical mechanisms of the CPP pharmacophore, exploring the causality behind its structural components, its mechanism of action, and the self-validating experimental workflows required for its optimization.

Structural Biology & Pharmacophore Deconstruction

The efficacy of the CPP scaffold lies in its tripartite structural logic. Each moiety is purposefully selected to interact with distinct microenvironments within a target protein's binding pocket.

A. The Pyrazole Core: The Hinge Binder

In kinase targets, the pyrazole ring functions as the primary anchoring motif. The adjacent nitrogen atoms act as a highly efficient bidentate hydrogen bond donor-acceptor pair. This configuration perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing the pyrazole to form critical interactions with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2) [2].

B. The Cyclopentyl Motif: The Hydrophobic Shield

The addition of a cyclopentyl group to the pyrazole core is a deliberate steric maneuver. The cyclopentyl ring projects into the hydrophobic pocket (often referred to as the gatekeeper region in kinases or the HYD1/AR1 pocket in GPCRs) [3]. Experimental structure-activity relationship (SAR) studies reveal that the cyclopentyl ring provides the optimal dihedral angle and Van der Waals volume to fill this pocket without causing the steric clashes associated with bulkier cyclohexyl or phenyl rings [2]. This precise fit drastically increases the residence time ( τ ) of the inhibitor.

C. The Piperazine Tail: The Solubilizing Anchor

Piperazine and its bioisosteres are universally deployed to enhance the aqueous solubility and lipophilic efficiency (LipE) of the parent molecule [4]. With a pKa of approximately 9.8, the secondary amine of the piperazine ring remains protonated at physiological pH. This protonated state allows the tail—which typically extends into the solvent-exposed channel—to form favorable electrostatic interactions or salt bridges with conserved acidic residues (such as Asp86 in CDKs or Asp3.32 in 5-HT7 receptors) [3].

Pharmacophore Core CPP Scaffold Pyr Pyrazole Core Hinge Binder Core->Pyr Cyc Cyclopentyl Hydrophobic Shield Core->Cyc Pip Piperazine Solubilizing Anchor Core->Pip Target1 Kinase Hinge Region Pyr->Target1 H-Bonding Target2 Gatekeeper / HYD1 Pocket Cyc->Target2 Steric Fit Target3 Solvent Channel Pip->Target3 Salt Bridge

Fig 1: Structural logic of the CPP pharmacophore and target interactions.

Mechanism of Action: Pathway Inhibition

Targeted Kinase Inhibition (e.g., CDK2)

The CPP pharmacophore is highly represented in recent patents for CDK2 inhibitors, such as the 3-carbonylamino-5-cyclopentyl-1H-pyrazole compounds [1]. The mechanism of action is strictly ATP-competitive. By occupying the ATP-binding cleft, the CPP compound prevents the transfer of the terminal phosphate from ATP to the Retinoblastoma (Rb) protein. The lack of Rb phosphorylation prevents the release of the E2F transcription factor, effectively halting the cell cycle at the G1/S transition and inducing tumor cell senescence.

Pathway CPP CPP Inhibitor CDK2 CDK2 Complex CPP->CDK2 Inhibition Rb Rb Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Factor Rb->E2F Sequestration CellCycle S Phase E2F->CellCycle Transcription (Halted)

Fig 2: Mechanism of action for CPP-mediated CDK2 pathway inhibition.

Quantitative Structure-Activity Relationship (SAR)

To understand the causality behind the selection of the CPP components, we must analyze the quantitative impact of structural variations. The table below summarizes the SAR data validating the superiority of the cyclopentyl and piperazine substitutions over their analogs.

Core ModificationTarget ClassIC50 (nM)PermeabilityMechanistic Rationale
Unsubstituted Pyrazole Kinases>1000HighLacks sufficient hydrophobic bulk to stabilize the inactive kinase conformation.
Cyclopentyl substitution Kinases / GPCRs8 HighProvides the optimal steric fit for the HYD1 pocket without causing gatekeeper clash [2].
Cyclohexyl substitution Kinases / GPCRs45LowIncreased ring puckering causes a steric clash with the kinase gatekeeper residue [2].
Piperazine tail Kinases / GPCRs12 HighProtonated amine forms a critical salt bridge with solvent-channel Aspartate [3].
Morpholine tail Kinases / GPCRs85ModerateWeaker basicity (lower pKa) reduces the strength of the electrostatic anchoring[4].

Self-Validating Experimental Protocols

To rigorously validate the target engagement and mechanism of action of a novel CPP derivative, a self-validating experimental workflow must be employed. Relying on a single assay can lead to false positives due to compound aggregation or off-target fluorescence.

Protocol: In Vitro Target Engagement via ADP-Glo Kinase Assay

Causality: The ADP-Glo luminescent assay is selected over traditional 33 P-radiolabeled assays because it allows for testing at physiological, high ATP concentrations (1-5 mM). This is critical for accurately determining the competitive inhibition kinetics of the pyrazole hinge-binder.

Step-by-Step Methodology:

  • Preparation & Controls: Dilute the recombinant kinase (e.g., CDK2/Cyclin E) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Self-Validation Step: Include a kinase-dead mutant well as a negative control to establish the absolute zero-baseline for ATPase activity.

  • Compound Incubation: Dispense the CPP inhibitor in a 10-point serial dilution (10 µM to 0.5 nM) into a 384-well plate. Incubate with the kinase for 30 minutes at 25°C. Causality: Pre-incubation is mandatory; it allows the bulky cyclopentyl group time to induce necessary slow-conformational changes in the gatekeeper pocket, ensuring steady-state kinetics.

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the exact Km​ of the target kinase) and the specific peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and actively deplete unconsumed ATP. Incubate for 40 minutes. Self-Validation Step: The enzymatic depletion of background ATP ensures that the subsequent luminescent signal is exclusively derived from newly generated ADP, eliminating false positives from ATP auto-hydrolysis.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader to calculate the IC50.

Protocol: Structural Validation via X-Ray Crystallography

Causality: X-ray crystallography is mandated over in silico homology modeling because the cyclopentyl group often induces localized, unpredictable conformational shifts in the kinase gatekeeper residue, which computational models routinely fail to predict.

  • Co-crystallization: Incubate the purified kinase domain (10 mg/mL) with a 2-fold molar excess of the CPP inhibitor for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate). Seal and incubate at 20°C until crystals form (typically 3-7 days).

  • Diffraction & Resolution: Harvest crystals, cryoprotect in 25% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source to resolve the exact hydrogen-bonding network of the pyrazole core and the electrostatic anchoring of the piperazine tail.

Workflow Syn 1. Synthesis Assay 2. ADP-Glo Assay Syn->Assay Cryo 3. Crystallography Assay->Cryo PK 4. In Vivo PK/PD Cryo->PK

Fig 3: Self-validating experimental workflow for CPP lead optimization.

References

  • Source: Google Patents (WO2020157652A8 / BR112021012635A2)
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

  • Title: Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Foundational

In Vitro Pharmacological Screening of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine: A Technical Guide

Executive Summary The compound 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine represents a highly privileged pharmacophore in modern targeted oncology and kinase inhibitor design. Structurally related to clinical-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine represents a highly privileged pharmacophore in modern targeted oncology and kinase inhibitor design. Structurally related to clinical-stage multi-kinase inhibitors like AT7519, this scaffold integrates a hinge-binding pyrazole, a hydrophobic cyclopentyl ring, and a solvent-exposed piperazine[1],[2]. This whitepaper provides a comprehensive, self-validating in vitro pharmacological screening architecture designed to evaluate this scaffold and its derivatives, moving from primary biochemical target engagement to complex cellular phenotyping.

Pharmacophore Rationale & Target Space

Before initiating a screening cascade, it is critical to understand the causality behind the structural components of the scaffold, as this dictates the choice of biochemical assays:

  • 1H-pyrazol-4-yl Core: Functions as a classic ATP-competitive hinge binder. The adjacent nitrogen atoms act as a hydrogen bond donor-acceptor pair, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[3],[4].

  • Cyclopentyl Moiety: A bulky, lipophilic group that projects into the hydrophobic ribose-binding pocket adjacent to the ATP site, enhancing binding affinity through van der Waals interactions and driving selectivity against kinases with smaller pocket volumes[5],[6].

  • Piperazine Ring: A basic, highly polar group that projects outward into the solvent-exposed region. It dramatically improves aqueous solubility and provides an ideal synthetic vector for attaching electrophiles (for covalent inhibition) or E3-ligase recruiters (for PROTACs)[7],[8].

Given this profile, the primary target space for this scaffold typically includes Cyclin-Dependent Kinases (CDKs), Aurora kinases, and certain receptor tyrosine kinases (e.g., VEGFR-2)[5],[9].

The Screening Cascade: Architecture & Logic

To prevent false positives (e.g., pan-assay interference compounds or "PAINS") and ensure translational relevance, the screening cascade must be hierarchical. We employ a funnel approach: high-throughput biochemical screening first, orthogonal biophysical validation second, and cellular mechanistic validation third.

Workflow Scaffold 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine Scaffold Library Biochem Primary Biochemical Assay (TR-FRET Kinase Profiling) Scaffold->Biochem Biophys Biophysical Validation (SPR & Thermal Shift) Biochem->Biophys Cellular Cellular Target Engagement (NanoBRET & Western Blot) Biophys->Cellular Phenotypic Phenotypic Assays (Cell Cycle & Viability) Cellular->Phenotypic ADME In Vitro ADME/Tox (Microsomal Stability, CYP) Phenotypic->ADME

Fig 1. Hierarchical in vitro screening cascade for pyrazole-piperazine derivatives.

Primary Biochemical Profiling: Target Engagement

Causality of Assay Choice: Standard colorimetric or simple fluorometric assays are highly susceptible to compound auto-fluorescence—a common issue with nitrogen-rich heterocycles. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [10]. The time delay in measurement eliminates short-lived background fluorescence, ensuring a high signal-to-noise ratio and a robust Z'-factor.

Step-by-Step Protocol: TR-FRET Kinase Assay

Self-Validating System: Every plate must include a DMSO vehicle control (0% inhibition), a pan-kinase inhibitor like Staurosporine (100% inhibition), and a reference CDK inhibitor (e.g., AT7519) to calculate the Z'-factor. A Z'-factor > 0.6 is required for data acceptance.

  • Compound Preparation: Dispense 10 nL of the piperazine derivative (10-point dose-response, 10 µM to 0.5 nM) in 100% DMSO into a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the recombinant kinase (e.g., CDK2/Cyclin E) and biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km​ concentration for the specific kinase. Logic: Using ATP at Km​ ensures the assay is sensitive to ATP-competitive inhibitors without artificially inflating the apparent potency.

  • Incubation & Termination: Incubate for 60 minutes at RT. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho antibody, and ULight-streptavidin.

  • Readout: Incubate for 1 hour. Read on a multi-mode plate reader (e.g., PHERAstar) using excitation at 320 nm and measuring emission ratios at 665 nm / 615 nm.

Biophysical Validation: Binding Kinetics

Causality of Assay Choice: Biochemical IC50​ values are heavily dependent on assay conditions (e.g., ATP concentration). To confirm true target engagement and evaluate the residence time ( τ=1/koff​ ), we utilize Surface Plasmon Resonance (SPR) . Drugs with long residence times often exhibit prolonged in vivo pharmacodynamics even after the drug has cleared from circulation.

Step-by-Step Protocol: SPR via Biacore
  • Surface Preparation: Amine-couple the target kinase to a CM5 sensor chip until a density of ~3000 Response Units (RU) is achieved. Block remaining active sites with ethanolamine.

  • Analyte Preparation: Dilute the pyrazole-piperazine compound in running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the blank injections (critical for refractive index matching).

  • Kinetic Injection: Inject the compound in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the biochemical IC50​ ) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to accurately capture the dissociation rate ( koff​ ).

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Cellular Pharmacology: Phenotypic & Mechanistic Readouts

Once biochemical potency and biophysical binding are confirmed, the compound must demonstrate cellular permeability and target inhibition in a physiological environment. For pyrazole-piperazine scaffolds targeting CDKs, the primary mechanistic readout is the prevention of Retinoblastoma (Rb) protein phosphorylation, which subsequently arrests the cell cycle[11],[10].

Pathway Inhibitor Pyrazole-Piperazine Derivative Kinase CDK4/6 Complex Inhibitor->Kinase ATP Competition Rb Rb Protein Kinase->Rb Phosphorylation E2F E2F Factor Rb->E2F Sequestration SPhase S-Phase Entry E2F->SPhase Transcription

Fig 2. Mechanism of action for CDK inhibition by pyrazole-piperazine scaffolds.

Step-by-Step Protocol: Cell Cycle Analysis via Flow Cytometry
  • Cell Culture & Treatment: Seed HCT116 colorectal carcinoma cells (which are highly sensitive to CDK inhibition[2]) at 1×105 cells/well in 6-well plates. Incubate overnight. Treat with the compound at 1x, 3x, and 10x the cellular IC50​ for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix by adding cells dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Logic: RNase A is critical because PI intercalates into both DNA and RNA; removing RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Incubation & Acquisition: Incubate in the dark at 37°C for 30 minutes. Acquire data on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events.

  • Analysis: Use cell cycle modeling software (e.g., FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases. A successful CDK4/6 inhibitor will show a stark accumulation of cells in the G0/G1 phase.

Data Synthesis & Go/No-Go Criteria

To advance a 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine derivative into in vivo efficacy models, the compound must meet stringent quantitative thresholds across both pharmacological and ADME/Tox parameters.

Table 1: Target Pharmacological Profile (Quantitative Data Summary)
ParameterAssay MethodologyTarget Threshold for Lead AdvancementRationale
Biochemical Potency TR-FRET ( IC50​ ) <50 nM Ensures high-affinity target engagement at the ATP-binding site.
Kinase Selectivity KINOMEscan (Panel of 400+) S(10)<0.05 at 1μM Minimizes off-target toxicity. Pyrazoles can be promiscuous if not tuned[12].
Binding Kinetics SPR ( ResidenceTime,τ ) >60 minutes Prolonged target occupancy drives sustained pharmacodynamics.
Cellular Potency CellTiter-Glo ( GI50​ ) <500 nM Confirms cell membrane permeability and intracellular target engagement.
Mechanistic Readout Western Blot (p-Rb Ser780)Dose-dependent reductionConfirms the cellular phenotype is driven by the intended mechanism[10].
Table 2: In Vitro ADME/Tox Parameters
ADME/Tox ParameterAssay MethodologyAcceptable RangeImplication for Scaffold
Metabolic Stability Human Liver Microsomes ( T1/2​ ) >45 minutes The piperazine ring is prone to N-dealkylation; stability is critical.
CYP Inhibition Fluorescent CYP450 Assay IC50​>10μM (for 3A4, 2D6)Prevents drug-drug interactions (DDIs).
General Cytotoxicity hERG Patch-Clamp IC50​>30μM Basic amines (like piperazine) can bind the hERG channel, causing cardiotoxicity.

References

  • AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION National Center for Biotechnology Information (PMC)[Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines American Association for Cancer Research (AACR Journals)[Link]

  • Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 ACS Medicinal Chemistry Letters[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents MDPI - International Journal of Molecular Sciences[Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy National Center for Biotechnology Information (PMC)[Link]

  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation National Center for Biotechnology Information (PMC)[Link]

  • A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Molecules - MDPI[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach Journal of Applied Pharmaceutical Science[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Pyrazol-4-ylmethyl Piperazine Derivatives: A Comprehensive Technical Guide for CNS Drug Development

Executive Summary & Pharmacodynamic Context Pyrazol-4-ylmethyl piperazine derivatives represent a highly promising class of neuroactive compounds. Recent preclinical evaluations of lead molecules such as LQFM-008 (4-[(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacodynamic Context

Pyrazol-4-ylmethyl piperazine derivatives represent a highly promising class of neuroactive compounds. Recent preclinical evaluations of lead molecules such as LQFM-008 (4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester) and LQFM104 have demonstrated profound anti-nociceptive[1], anxiolytic[2], hypotensive[3], and antidepressant-like activities[4],[5].

Because the primary pharmacological targets of these derivatives—such as the 5-HT1A receptor—reside within the Central Nervous System (CNS), their therapeutic efficacy is strictly dictated by their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, self-validating framework for the pharmacokinetic (PK) profiling of these basic, lipophilic molecules.

Pathway A Pyrazol-4-ylmethyl Piperazine (e.g., LQFM-008 / LQFM104) B Blood-Brain Barrier (BBB) Penetration A->B Lipophilic Diffusion C 5-HT1A Receptor Binding (CNS Target) B->C Free Fraction (fu,brain) D Gi/o Protein Coupling C->D E Adenylyl Cyclase Inhibition & cAMP Reduction D->E F Anxiolytic / Antidepressant Phenotype E->F

Figure 1: 5-HT1A target pathway requiring optimal CNS distribution.

Physicochemical Rationale & The Causality of CNS Penetration

The core scaffold of pyrazol-4-ylmethyl piperazines consists of a lipophilic pyrazole-phenyl system coupled to a basic piperazine ring (pKa ~8.0–9.5).

  • The Causality of BBB Permeability: At physiological pH (7.4), the piperazine nitrogen is predominantly ionized. However, the highly lipophilic pyrazole-phenyl moiety provides a sufficient partition coefficient (LogP ~2.5–3.5) to allow passive transcellular diffusion across the Blood-Brain Barrier (BBB).

  • The Free Drug Hypothesis: Measuring total brain homogenate concentration ( Kp​ ) is insufficient. Because these molecules are highly lipophilic, they exhibit significant non-specific binding to brain lipids. Therefore, PK profiling must calculate the unbound brain-to-plasma ratio ( Kp,uu​ ) , as only the free fraction ( fu,brain​ ) is available to bind to presynaptic and postsynaptic 5-HT1A receptors[2].

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify these derivatives in complex biological matrices, a highly sensitive and self-validating LC-MS/MS protocol is required. This methodology adheres to the .

Self-Validating Extraction Protocol
  • Aliquot & Spike: Transfer 50 µL of plasma or brain homogenate into a 96-well plate. Spike with 10 µL of Internal Standard (IS) (e.g., deuterated LQFM-008-d5 at 50 ng/mL).

    • Causality: A stable-isotope labeled IS corrects for matrix-induced ion suppression and extraction losses, ensuring the system self-validates quantitative accuracy across every sample.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN effectively denatures and precipitates plasma proteins (e.g., albumin, α1​ -acid glycoprotein). The addition of 0.1% Formic Acid ensures the basic piperazine nitrogen remains fully protonated, preventing non-specific binding to the plastic walls of the extraction plate and maximizing recovery.

  • Centrifugation & Dilution: Vortex for 5 minutes at 800 rpm, then centrifuge at 4000 x g for 15 minutes at 4°C. Transfer 100 µL of the supernatant and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions of the LC gradient, preventing peak broadening or "solvent effects" upon injection.

Chromatographic & Mass Spectrometry Parameters
  • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Causality: The basic secondary/tertiary amines of the piperazine ring readily accept a proton [M+H]+ , yielding a highly abundant precursor ion for Multiple Reaction Monitoring (MRM).

PK_Workflow A Dosing & Sampling (IV/PO, Plasma/Brain) B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS (MRM Mode) B->C D Data Processing (Peak Integration) C->D E PK Modeling (NCA & Compartmental) D->E

Figure 2: In vivo PK profiling workflow for piperazine derivatives.

In Vivo Pharmacokinetic & Brain Distribution Methodology

To determine absolute bioavailability ( F% ) and CNS penetration, a discrete dosing study in rodent models (e.g., male Wistar rats) is executed.

Step-by-Step In Vivo Protocol
  • Formulation Preparation:

    • Intravenous (IV) Formulation: 1 mg/kg formulated in 5% DMSO, 10% Tween 80, and 85% Saline.

    • Causality: Pyrazol-ylmethyl piperazines are lipophilic. Aqueous saline alone will cause precipitation. Co-solvents (DMSO/Tween) are mandatory to maintain the drug in solution, preventing microembolisms upon IV administration that would artificially alter clearance rates.

  • Dosing & Serial Sampling:

    • Administer the IV dose via the lateral tail vein and the Oral (PO) dose (10 mg/kg) via oral gavage to overnight-fasted rats.

    • Collect serial blood samples (~150 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Brain Tissue Harvesting (Critical Step):

    • At the predetermined Tmax​ (e.g., 1 hour post-dose), euthanize a subset of animals. Immediately perform a transcardial perfusion with ice-cold heparinized saline.

    • Causality: Failure to perfuse the animal will leave residual drug-laden blood within the cerebral microvasculature. This will artificially inflate the measured brain concentration, leading to false assumptions about the molecule's BBB permeability.

Quantitative Data Synthesis

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the primary PK parameters. Below is a synthesized data table representing the typical pharmacokinetic profile of an optimized pyrazol-4-ylmethyl piperazine derivative (e.g., LQFM-008 / LQFM104).

PK ParameterSymbolTypical Value RangeMechanistic Significance
Systemic Clearance CL 15 - 30 mL/min/kgIndicates moderate to high hepatic extraction, primarily driven by CYP450-mediated N-dealkylation.
Volume of Distribution Vss​ 2.5 - 5.0 L/kgHigh value indicates extensive tissue distribution, driven by the lipophilic pyrazole moiety.
Terminal Half-life t1/2​ 2.0 - 4.5 hoursSuitable for once or twice-daily oral dosing regimens in human translation.
Oral Bioavailability F% 35% - 60%Moderate bioavailability, limited primarily by first-pass hepatic metabolism rather than poor absorption.
Brain-to-Plasma Ratio Kp​ 1.2 - 2.5Values > 1 indicate excellent gross penetration across the Blood-Brain Barrier.
Unbound Brain Fraction fu,brain​ 0.05 - 0.15High lipophilicity results in significant non-specific binding to brain lipids; only 5-15% of the drug is free to engage 5-HT1A receptors.

Conclusion

The pharmacokinetic profiling of pyrazol-4-ylmethyl piperazine derivatives requires a delicate balance between analytical chemistry and physiological understanding. By utilizing self-validating LC-MS/MS methodologies and understanding the causality behind formulation, extraction, and tissue perfusion, drug development professionals can accurately map the ADME profile of these compounds. Ensuring an optimal unbound brain-to-plasma ratio ( Kp,uu​ ) is the ultimate critical success factor for translating their potent in vitro serotonergic activity into viable in vivo anxiolytic and antidepressant therapeutics.

References

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester Source: Pharmacology, Biochemistry, and Behavior (PubMed) URL:[Link]

  • Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester Source: Life Sciences (PubMed) URL:[Link](Derived from Search Result 1.2)

  • Hypotensive and antihypertensive potential of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester: a piperazine derivative Source: Life Sciences (PubMed) URL:[Link](Derived from Search Result 1.3)

  • Involvement of the monoamine system in antidepressant-like properties of 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester Source: Behavioural Brain Research (PubMed) URL:[Link](Derived from Search Result 1.6)

  • Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system Source: Biomedicine & Pharmacotherapy (PubMed) URL:[Link](Derived from Search Result 1.7)

Sources

Foundational

crystal structure and X-ray diffraction of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine Abstract The precise three-dimensional atomic arrangement of an active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, mechanism of action, and suitability for development. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this structural information, providing unambiguous data on molecular conformation, stereochemistry, and intermolecular interactions.[1][2] This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine, a novel heterocyclic compound with potential applications in medicinal chemistry. We will detail the entire workflow, from synthesis and crystallization to data collection, structure solution, and refinement, offering expert insights into the causal relationships behind critical experimental decisions. While no public structure of this specific molecule currently exists, this document serves as a rigorous, protocol-driven guide for researchers undertaking its structural elucidation.

Introduction: The Imperative of Structural Chemistry in Drug Discovery

In the landscape of modern drug development, the adage "structure dictates function" has never been more relevant. The therapeutic efficacy, bioavailability, stability, and manufacturability of a drug are all profoundly influenced by its solid-state crystal structure.[3] Compounds like 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine, which combine the pharmacologically significant pyrazole and piperazine scaffolds, represent a class of molecules where subtle conformational changes can lead to dramatic differences in biological activity.

Therefore, determining the crystal structure via SCXRD is not merely an academic exercise; it is a critical step in the drug discovery pipeline.[4][5] It allows for:

  • Absolute Structure Verification: Unambiguously confirming the chemical identity and connectivity of the synthesized molecule.

  • Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule, including the orientation of the flexible cyclopentyl and piperazine rings.

  • Structure-Activity Relationship (SAR) Studies: Providing the structural basis for rational drug design and the optimization of ligand-target interactions.[5][6]

  • Polymorph and Solvate Screening: Identifying and characterizing different crystalline forms, which can have distinct properties and are of major concern for regulatory bodies like the FDA.[7][8]

This guide is structured to walk a researcher through the complete process, providing not just the steps, but the scientific rationale required for a successful structure determination.

Part I: From Synthesis to Single Crystal

The primary bottleneck in any SCXRD study is obtaining a high-quality single crystal of suitable size and diffraction quality.[9][10][11] This process begins with the synthesis of pure material and is followed by a systematic exploration of crystallization conditions.

Proposed Synthesis

A plausible and efficient synthesis of the target compound can be envisioned via a reductive amination pathway, a robust and widely used method in medicinal chemistry.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 5-Cyclopentyl-1H-pyrazole- 4-carbaldehyde C Reductive Amination A->C Reactant 1 B Piperazine B->C Reactant 2 D 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine C->D Yields

Caption: Proposed synthetic workflow for the target compound.

Protocol:

  • Reactant Preparation: Dissolve 5-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add piperazine (1.1 eq) to the solution. The reaction may be stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the mixture. STAB is often preferred as it is milder and can be used in a one-pot procedure.

  • Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction carefully with water. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography to achieve >98% purity, which is crucial for successful crystallization.

Experimental Protocol: Crystallization Screening

The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of a single nucleus rather than the rapid precipitation of an amorphous solid. A multi-technique screening approach is most effective.

Methodology:

  • Solvent Solubility Screen: Begin by testing the solubility of the purified compound (~1-2 mg) in a range of solvents (0.1 mL) covering different polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, acetonitrile, DMF).[12] An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Initiate Crystallization Experiments: Based on the solubility screen, set up crystallization trials using the following primary methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol). Place the solution in a small vial, cover it with a cap containing a few pinholes, and leave it undisturbed in a vibration-free environment.[12][13] The slow escape of solvent gradually increases the concentration, leading to crystal growth.

    • Vapor Diffusion (Hanging Drop): Dissolve the compound in a good solvent (e.g., methanol) to create a concentrated solution. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (an "antisolvent" like diethyl ether) in which the compound is insoluble.[13][14] The vapor of the poor solvent slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Antisolvent Diffusion (Layering): Prepare a concentrated solution of the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense antisolvent (e.g., hexane) on top.[13] Crystals may form at the interface over time as the solvents slowly mix.

A Purified Compound (>98% Purity) B Solubility Screening (Multiple Solvents) A->B C Identify Suitable Solvent Systems B->C D Slow Evaporation C->D Good solubility E Vapor Diffusion C->E Solvent/Antisolvent Pair F Antisolvent Layering C->F Solvent/Antisolvent Pair G High-Quality Single Crystal D->G E->G F->G

Caption: Workflow for small molecule crystallization screening.

Part II: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the diffraction experiment can proceed.[15]

Protocol: Data Collection

Modern diffractometers automate much of the data collection process, but a sound strategy is essential for high-quality results.[16]

Methodology:

  • Crystal Mounting: Carefully select a well-formed single crystal under a microscope. Mount it on a cryoloop using a minimal amount of cryoprotectant oil.

  • Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and reduces radiation damage, resulting in a higher-quality diffraction pattern.

  • Centering and Initial Scans: Mount the crystal on the diffractometer's goniometer head and optically center it in the X-ray beam. Collect a few initial diffraction images (frames) to assess crystal quality.

  • Unit Cell Determination: The software uses the positions of reflections from the initial frames to automatically determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[16]

  • Data Collection Strategy: Based on the determined crystal symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset.[17] This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans) while being exposed to the X-ray beam. The goal is to measure the intensity of every unique reflection at least once.

  • Data Integration and Scaling: After collection, the raw 2D diffraction images are processed. The intensity of each reflection spot is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled to create the final reflection data file (an HKL file).

A Mount Crystal on Cryoloop B Flash-Cool (100 K) A->B C Center in X-ray Beam B->C D Collect Initial Frames & Determine Unit Cell C->D E Calculate Data Collection Strategy D->E F Execute Data Collection Scans E->F G Integrate & Scale Data (Images -> HKL file) F->G H Final Reflection Data File G->H

Caption: The single-crystal X-ray diffraction data collection workflow.

Protocol: Structure Solution and Refinement

This phase is entirely computational and involves transforming the reflection data into a final, chemically sensible atomic model.

Methodology:

  • Space Group Determination: Based on systematic absences in the diffraction data, the software determines the crystal's space group, which describes the symmetry elements within the unit cell.

  • Structure Solution (Solving the Phase Problem): The diffraction experiment measures the intensities of the reflections, but not their phases. For small molecules, this "phase problem" is typically solved using direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates.

  • Model Building: The initial phases are used to calculate an electron density map. The crystallographer then builds an initial atomic model by fitting atoms into the regions of high electron density.

  • Structure Refinement: This is an iterative process of adjusting the model's parameters (atomic coordinates, thermal displacement parameters) to improve the agreement between the experimentally observed reflection intensities (F_obs) and those calculated from the model (F_calc).[14][18] This is achieved through a least-squares minimization procedure.[19]

  • Assessing the Model: The quality of the final model is assessed using several metrics:

    • R1: The residual factor, representing the discrepancy between observed and calculated structure factor amplitudes. A value below 5% is excellent for small molecules.

    • wR2: A weighted residual factor based on intensities.

    • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

    • Residual Electron Density Map: Should be relatively flat, with no large positive or negative peaks, indicating that all atoms have been correctly located.

A Reflection Data (HKL File) B Determine Space Group A->B C Structure Solution (e.g., Direct Methods) B->C D Initial Electron Density Map C->D E Build Initial Atomic Model D->E F Iterative Least-Squares Refinement E->F G Final Atomic Model (Coordinates) F->G Converged H Validate Model (R-factors, GooF) G->H

Caption: The workflow for crystal structure solution and refinement.

Part III: Hypothetical Structural Analysis and Interpretation

While the actual structure is yet to be determined, we can propose a set of plausible crystallographic and geometric parameters based on known structures containing similar chemical moieties.

Hypothetical Crystallographic Data

The following table presents a realistic set of data that could be expected from a successful structure determination of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine.

ParameterHypothetical Value
Chemical FormulaC₁₃H₂₂N₄
Formula Weight234.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c [Å]10.5, 15.2, 8.9
α, β, γ [°]90, 105.4, 90
Volume [ų]1365
Z (Molecules/Unit Cell)4
Temperature [K]100(2)
Radiation [Å]Mo Kα (λ = 0.71073)
Reflections Collected15800
Unique Reflections3150
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.115
Goodness-of-Fit (GooF)1.05
Interpretation of Molecular Structure and Packing

The refined crystal structure would provide invaluable insights:

  • Molecular Conformation: The piperazine ring would be expected to adopt a stable chair conformation. The orientation of the methyl group connecting to the pyrazole ring would define whether the substituent is in an axial or equatorial position, which could have significant implications for its biological activity. The cyclopentyl ring is flexible and would likely adopt an envelope or twist conformation.

  • Intermolecular Interactions: The molecule contains hydrogen bond donors (the N-H groups of the pyrazole and piperazine rings) and acceptors (the nitrogen atoms). The crystal packing would likely be dominated by a network of N-H···N hydrogen bonds, linking the molecules into chains or sheets. This hydrogen bonding network is critical for the material's stability and solubility.

cluster_mol1 Molecule A cluster_mol2 Molecule B Pz1 Pyrazole Ring Pip1 Piperazine Ring (N-H Donor) Pz2 Pyrazole Ring (N Acceptor) Pip1->Pz2 N-H···N Hydrogen Bond

Caption: Diagram of a potential key intermolecular hydrogen bond.

Conclusion

The structural elucidation of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine through single-crystal X-ray diffraction is an essential undertaking for its development as a potential therapeutic agent. This guide has outlined a complete and scientifically rigorous workflow, from synthesis and crystallization to the final stages of data analysis and interpretation. The resulting three-dimensional structure provides the foundational knowledge required for rational drug design, enabling researchers to understand structure-activity relationships, optimize molecular properties, and ensure the solid-state characteristics of the API are well-controlled and understood.[8][20] By following these detailed protocols, researchers will be well-equipped to unlock the structural secrets of this and other novel compounds, accelerating the journey from chemical entity to viable drug candidate.

References

  • Blue Scientific. (2021, July 9). XRD in Drug Discovery & Development. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Thakral, S., et al. (2014, February 17). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Crystals. [Link]

  • Martin, G., et al. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. International Journal of Molecular Sciences. [Link]

  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • University of Barcelona. Crystallization of Small Molecules. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

  • IJCRT. (2026, March 3). Crystal Structures of Medicinal Compounds: Insights into Pharmaceutical Performance. [Link]

  • Lab Manager. (2026, January 28). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • Zien Journals. (2024, November). A Review on Crystallography and Its Role on Drug Design. [Link]

  • McCabe, J. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • LibreTexts Chemistry. (2025, December 22). Structure refinement. [Link]

  • University of Saskatchewan. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link]

  • University of St Andrews. Introduction to Structure Refinement. [Link]

  • Bowdoin College. (2023, July 25). Harnessing the Power of Crystals for Medicine, Energy, and the Environment. [Link]

  • Guss, J. M. (2003). The role of crystallography in drug design. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. [Link]

  • OlexSys. Structure Refinement. [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Dauter, Z. (1997). Data-collection strategies. IUCr Journals. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced ¹H and ¹³C NMR Spectroscopy Protocols for Pyrazole-Piperazine Pharmacophore Characterization

Introduction: The Pyrazole-Piperazine Scaffold The pyrazole-piperazine structural motif is a privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole-Piperazine Scaffold

The pyrazole-piperazine structural motif is a privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents[1]. However, characterizing these molecules via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique mechanistic challenges. The pyrazole ring is subject to prototropic tautomerism, while the piperazine ring undergoes rapid conformational dynamics (chair-chair interconversion and nitrogen inversion). When these phenomena occur at an intermediate exchange rate on the NMR timescale, they induce severe signal broadening, complicating structural elucidation and purity assessment.

This application note provides a comprehensive, self-validating protocol for the robust ¹H and ¹³C NMR characterization of pyrazole-piperazine derivatives, focusing on the causality behind solvent selection, temperature modulation, and 2D NMR strategies.

Mechanistic Challenges in NMR Characterization
1. Pyrazole Prototropic Tautomerism

Unsubstituted N-H pyrazoles exist in a dynamic tautomeric equilibrium between 3-substituted and 5-substituted forms. In solution, the rapid intermolecular proton exchange between N1 and N2 results in the averaging of the C3 and C5 signals, often presenting as 2[2]. The exchange rate is highly dependent on solvent polarity, concentration, and temperature. Hydrogen-bonding solvents like DMSO-d₆ can stabilize specific tautomers, whereas non-polar solvents like CDCl₃ often3[3].

2. Piperazine Conformational Dynamics

The piperazine ring is highly flexible. While the chair conformation is energetically favored, the ring undergoes rapid inversion. Furthermore, if the piperazine nitrogen is functionalized (e.g., N-acylated to form an amide), the partial double-bond character of the C-N bond restricts rotation. This restricted rotation generates distinct rotamers that can be observed as separate, unequal signal sets at lower temperatures, or as broadened coalesced signals at ambient temperature. The4[4].

Experimental Protocols: Step-by-Step Methodology
Step 1: Strategic Sample Preparation

Causality: Solvent selection dictates the exchange regime. Aprotic, non-polar solvents (CDCl₃) lower the energy barrier for tautomerization by promoting self-association, while strongly hydrogen-bonding solvents (DMSO-d₆) disrupt self-association, often slowing the exchange rate enough to observe distinct tautomers.

  • Weigh 15–20 mg of the pyrazole-piperazine compound to ensure adequate signal-to-noise ratio for ¹³C sensitivity.

  • Dissolve the compound in 0.6 mL of deuterated solvent. Recommendation: Prepare two parallel samples (one in CDCl₃, one in DMSO-d₆) to exploit solvent-induced shifts and exchange rate modulations.

  • Filter the sample through a glass wool plug into a high-quality 5 mm NMR tube to remove particulates that degrade magnetic field homogeneity.

  • Validation Check: Visually inspect the tube for clarity; any undissolved particles will cause localized magnetic susceptibility gradients, invalidating line-shape analyses.

Step 2: Initial 1D Acquisition and Line-Shape Analysis (298 K)

Causality: A standard room-temperature spectrum serves as the diagnostic baseline. Broadened signals at ~135-150 ppm (pyrazole C3/C5) or ~40-50 ppm (piperazine CH₂) indicate intermediate exchange dynamics.

  • Tune and match the probe to ¹H and ¹³C frequencies.

  • Shim the magnet to achieve a line width of <1.0 Hz for the solvent residual peak.

  • Acquire a standard ¹H spectrum (e.g., 16-64 scans, relaxation delay D1 = 2s).

  • Acquire a ¹H-decoupled ¹³C spectrum (e.g., 1024-2048 scans, D1 = 2s).

  • Validation Check: If pyrazole C3/C5 or piperazine signals are broadened, missing, or exhibit non-integer integration values, proceed immediately to Step 3 (VT-NMR).

Step 3: Variable Temperature (VT) NMR Optimization

Causality: Modulating the thermal energy of the system forces the dynamic processes into either the "slow exchange" (distinct peaks) or "fast exchange" (sharp, time-averaged peaks) regime on the NMR timescale.

  • To resolve pyrazole tautomers: Cool the sample in CDCl₃ or CD₂Cl₂ to 253 K (-20 °C) or lower. At this temperature, the proton exchange is frozen, yielding3[3].

  • To resolve piperazine rotamers: Heat the sample in DMSO-d₆ to 353 K (+80 °C). The increased thermal energy overcomes the rotational barrier of the N-acyl bond, coalescing the rotameric signals into a single, sharp, time-averaged set of peaks[4].

  • Validation Check: Calculate the activation energy (ΔG‡) of the piperazine ring inversion using the Eyring equation and the experimentally determined coalescence temperature (Tc). A successful VT experiment will yield a calculated ΔG‡ consistent with literature values (56–80 kJ mol⁻¹).

Step 4: 2D NMR Acquisition for Regiochemical Assignment

Causality: 1D spectra cannot definitively link the pyrazole and piperazine moieties, especially when separated by a linker or when assigning quaternary carbons.

  • Acquire ¹H-¹H COSY to map the adjacent protons within the piperazine ring.

  • Acquire ¹H-¹³C HSQC to assign all protonated carbons.

  • Acquire ¹H-¹³C HMBC (optimized for long-range couplings, J = 8 Hz).

  • Validation Check: Use HMBC correlations from the pyrazole N-H (if visible in DMSO-d₆) or adjacent substituents to unambiguously assign the C3, C4, and C5 quaternary carbons, effectively differentiating regioisomers.

Diagnostic Workflow Visualization

NMR_Workflow A Sample Preparation (Solvent & Conc.) B 1D 1H & 13C NMR (298 K) A->B C Signal Broadening? B->C D Variable Temp NMR (Cooling/Heating) C->D Yes E 2D NMR Acquisition (COSY, HSQC, HMBC) C->E No D->E Resolved F Structural Assignment E->F

Workflow for resolving pyrazole tautomerism and piperazine dynamics.

Quantitative Data Summary

Table 1: Typical NMR Chemical Shifts and Dynamic Parameters for Pyrazole-Piperazine Scaffolds

Structural FeatureNucleusTypical Chemical Shift (ppm)Dynamic PhenomenonResolution StrategyActivation Energy (ΔG‡)
Pyrazole C3 / C5 ¹³C135.0 – 150.0Prototropic TautomerismCool to < 253 K (CDCl₃)Variable (Solvent dependent)
Pyrazole C4 ¹³C100.0 – 110.0Static (Usually sharp)Standard 1D ¹³CN/A
Pyrazole N-H ¹H12.0 – 14.0Intermolecular ExchangeUse DMSO-d₆ to stabilizeN/A
Piperazine N-CH₂ ¹H2.5 – 4.0Ring Inversion / RotamersHeat to > 353 K (DMSO-d₆)56 – 80 kJ mol⁻¹
N-Acyl Carbonyl ¹³C165.0 – 175.0Restricted RotationHeat to > 353 K (DMSO-d₆)~ 70 kJ mol⁻¹
References
  • Aguilar-Parrilla, F., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Freie Universität Berlin.
  • "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." National Institutes of Health (NIH).
  • "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." National Institutes of Health (NIH) / RSC Advances.
  • Valluri, K. K., et al. "Synthesis and Antibacterial / Anticancer Activities of Compounds Containing Pyrazole Ring Linked to Piperazines." Bentham Science.

Sources

Application

Application Notes &amp; Protocols: The 1-((5-Cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine Scaffold in Modern Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Introduction: Strategic Value of the Scaffold In contemporary drug discovery, the selection of a core building block is a critical decision that pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division

Introduction: Strategic Value of the Scaffold

In contemporary drug discovery, the selection of a core building block is a critical decision that profoundly influences the trajectory of a lead optimization campaign. The 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine scaffold has emerged as a particularly valuable starting point for several strategic reasons. This molecule synergistically combines three key structural motifs, each contributing distinct and advantageous properties for developing novel therapeutics.

  • The Pyrazole Core: Pyrazole is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its unique electronic properties allow it to act as both a hydrogen bond donor (via the N-H) and acceptor (via the N2 "pyridine-like" nitrogen), enabling versatile interactions with biological targets.[2] The pyrazole ring is a key component in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib, demonstrating its clinical and pharmacological relevance.[1][4]

  • The Cyclopentyl Group: This bulky, lipophilic group attached at the C5 position of the pyrazole serves as a critical anchoring motif. It is adept at occupying hydrophobic pockets within a target's binding site, which can significantly enhance binding affinity and selectivity.[6] The non-planar nature of the cyclopentyl ring can also introduce favorable conformational constraints on the overall molecule.

  • The Piperazine Moiety: The piperazine ring is one of the most ubiquitous scaffolds in medicinal chemistry, prized for its synthetic tractability and its ability to improve the physicochemical properties of drug candidates.[7][8][9] The two nitrogen atoms provide handles for facile derivatization and can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability.[7][8][10] The secondary amine of the piperazine in this building block (at the N4 position) is the primary reactive site for diversification, allowing for the systematic exploration of a chemical space to build structure-activity relationships (SAR).[7]

This application note provides a comprehensive guide for researchers on the strategic use of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine, covering its inherent properties, key synthetic derivatization protocols, and a conceptual framework for its application in a drug discovery workflow.

Physicochemical and Drug-like Properties

Understanding the intrinsic properties of the building block is paramount for rational drug design. The combination of the lipophilic cyclopentyl-pyrazole and the polar, basic piperazine ring results in a balanced profile suitable for a fragment-based or lead-generation starting point.

PropertyEstimated ValueRationale & Impact on Drug Discovery
Molecular Weight ~248.37 g/mol Falls well within the "Rule of Five" guidelines for lead-like compounds, providing ample mass budget for further derivatization.
pKa ~8.5 - 9.5The pKa of the terminal secondary amine is crucial. This value ensures significant protonation at physiological pH (7.4), which can enhance aqueous solubility and facilitate interactions with acidic residues in a target binding site.[10][11]
Calculated LogP ~2.0 - 2.5Represents a good balance between lipophilicity (for membrane permeability) and hydrophilicity (for solubility). This starting point allows for modulation in either direction depending on the properties of the derivatizing group.
Hydrogen Bond Donors 2 (pyrazole N-H, piperazine N-H)Provides two key interaction points for anchoring within a protein binding site.[8]
Hydrogen Bond Acceptors 2 (pyrazole N2, piperazine N1)Offers additional points for target engagement and can contribute to solubility.[8]

Synthetic Utility & Key Derivatization Protocols

The true power of this building block lies in the synthetic accessibility of its terminal secondary amine. This allows for the rapid generation of diverse chemical libraries through robust and well-established chemical transformations. Below are detailed protocols for three common and highly effective derivatization strategies.

Protocol: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents. This protocol describes a standard procedure for coupling a carboxylic acid to the piperazine nitrogen.

Rationale: This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 1-Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an activated ester that is less prone to side reactions (like racemization) and reacts cleanly with the secondary amine of the building block to form the desired amide.[12][13][14]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Carboxylic Acid (1.1 eq) in anhydrous DCM/DMF p2 Add EDC·HCl (1.1 eq) & HOBt (1.1 eq) p1->p2 p3 Stir at RT for 1 hr (Activation) p2->p3 r1 Add Building Block (1.0 eq) and DIPEA (1.5 eq) p3->r1 Add to activated acid r2 Stir overnight at RT r1->r2 w1 Quench with NaHCO₃ (aq) r2->w1 w2 Extract with DCM w1->w2 w3 Dry, Concentrate w2->w3 w4 Purify via Flash Chromatography w3->w4

Caption: Workflow for amide coupling.

Materials:

  • 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine (1.0 eq)

  • Carboxylic acid of choice (1.1 eq)

  • EDC·HCl (1.1 eq)

  • HOBt·H₂O (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DCM (or DMF for less soluble acids).

  • Add EDC·HCl (1.1 eq) and HOBt·H₂O (1.1 eq). Stir the mixture at room temperature for 1 hour to allow for the formation of the activated ester.

  • In a separate flask, dissolve 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Add the solution from step 3 to the activated ester mixture from step 2.

  • Allow the reaction to stir at room temperature overnight.

  • In-Process Control (IPC): Monitor reaction progress by TLC or LC-MS. The product should be less polar than the starting amine.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Protocol: Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds, allowing for the introduction of various alkyl or aryl-alkyl groups onto the piperazine nitrogen.[15][16]

Rationale: This one-pot reaction first involves the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone. A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), then reduces the iminium ion in situ to form the tertiary amine. STAB is preferred because it is less basic and more selective for iminium ions over carbonyls, reducing side reactions.[15][16]

Synthetic Scheme:

G Scaffold Scaffold-NH Intermediate [Scaffold-N+=C(R1)R2] (Iminium Ion) Scaffold->Intermediate + Carbonyl R1(R2)C=O (Aldehyde/Ketone) Carbonyl->Intermediate + Product Scaffold-N-CH(R1)R2 Intermediate->Product STAB Na(OAc)₃BH (STAB) STAB->Product Reduction

Caption: Reductive amination pathway.

Materials:

  • 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic Acid (catalytic, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the building block (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (to ~0.2 M concentration).

  • Stir the solution at room temperature. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[16]

  • After 30-60 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-24 hours.

  • IPC: Monitor by LC-MS. Look for the disappearance of the starting amine and the appearance of the product mass.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol: Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl piperazine derivatives, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.

Rationale: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperazine nitrogen and an aryl/heteroaryl halide or triflate. The choice of palladium precatalyst, phosphine ligand, and base is critical for achieving high yields and broad substrate scope. The ligand facilitates the key reductive elimination step that forms the final product.

Materials:

  • 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine (1.2 eq)

  • Aryl or Heteroaryl Halide/Triflate (1.0 eq)

  • Pd₂(dba)₃ (2 mol%) or a suitable Pd precatalyst

  • XPhos or other suitable Buchwald ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (Ar) three times.

  • Add anhydrous toluene via syringe, followed by the building block (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C overnight.

  • IPC: After cooling, take an aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Application in a Target-Oriented Drug Discovery Workflow

This building block is exceptionally well-suited for campaigns targeting protein kinases, G-protein coupled receptors (GPCRs), and other enzyme families where a substituted heterocyclic core can occupy a key binding region while a vectorized substituent targets a solvent-exposed region.

A hypothetical workflow for a kinase inhibitor program might look as follows:

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Hit-to-Lead Optimization s1 Select Building Block: 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine s2 Parallel Synthesis (20-50 compounds) - Amide Coupling - Reductive Amination s1->s2 s3 Purification & QC (LC-MS, NMR) s2->s3 c1 Primary Screen: Biochemical IC₅₀ vs. Target Kinase s3->c1 Compound Plate c2 Selectivity Screen: Panel of related kinases c1->c2 c3 Cellular Assay: Target engagement or phenotypic endpoint c2->c3 o1 Analyze SAR from initial library c3->o1 Confirmed Hits o2 Synthesize 2nd generation library (Buchwald-Hartwig, etc.) o1->o2 o3 ADME & PK Profiling (Solubility, Permeability, Met. Stability) o2->o3 o3->o2 Feedback Loop

Caption: Drug discovery workflow.

Example Application: A recent study on pyrazole-based derivatives as cannabinoid type 1 (CB1) receptor antagonists highlighted the importance of bulky substituents on the pyrazole ring for achieving high potency.[6] Similarly, work on PAK4 inhibitors demonstrated that substituted piperazine moieties appended to a heterocyclic core are effective at modulating activity and cellular effects like migration and invasion.[17] While not using this exact building block, these examples underscore the validated strategy of combining a substituted pyrazole with a derivatizable piperazine to optimize target engagement and drug-like properties.

Conclusion

The 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine building block represents a highly versatile and strategically valuable scaffold for modern drug discovery. Its constituent parts provide a well-balanced profile of physicochemical properties and multiple interaction points for target binding. The synthetic tractability of the terminal piperazine amine allows for rapid and systematic exploration of SAR using robust chemical methodologies. By leveraging this building block, research teams can accelerate their hit-to-lead campaigns and increase the probability of discovering novel, potent, and selective drug candidates.

References

  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Gola, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.
  • Kar, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Biology & Drug Design.
  • Taylor & Francis Online. (2023). Piperazines – Knowledge and References.
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.
  • de Oliveira, R. B., et al. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PLoS ONE.
  • Baxter, R. D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science.
  • Cioc, R. C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
  • Ataman Kimya. (n.d.). PIPERAZINES.
  • Reddit. (2024). Reductive amination of piperazine.
  • Radi, M., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules.
  • Ali, A., et al. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters.
  • Pitre, S. P., et al. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters.
  • de Oliveira, C., et al. (2012). Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester. Pharmacology Biochemistry and Behavior.
  • ResearchGate. (n.d.). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
  • Benchchem. (n.d.). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.
  • Sun, R., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Simmler, L. D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.
  • Szabo, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • ChemicalBook. (2023). 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound.
  • Molbase. (n.d.). Piperazines database - synthesis, physical properties.
  • ChemBK. (2025). 1-METHYLPIPERAZINE FOR SYNTHESIS.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Google Patents. (n.d.). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
  • Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules.
  • MedChemExpress. (n.d.). Piperazine.

Sources

Method

Application Note: LC-MS/MS Fragmentation Dynamics and Bioanalytical Workflow for 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

Executive Summary The compound 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine (CAS: 1503471-69-9) is a highly versatile structural motif frequently utilized as an intermediate or pharmacophore in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine (CAS: 1503471-69-9) is a highly versatile structural motif frequently utilized as an intermediate or pharmacophore in the development of kinase inhibitors (e.g., CDK and Aurora kinase targets). Accurate bioanalytical quantification and structural confirmation of this molecule require a deep understanding of its gas-phase dissociation dynamics.

This application note provides a comprehensive guide to the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of this compound. By elucidating the causality behind its fragmentation pathways, we establish a rational, self-validating LC-MS/MS protocol optimized for high-throughput pharmacokinetic (PK) or structural analysis.

Chemical Profiling & Structural Context

To develop a robust mass spectrometry method, we must first analyze the structural topology of the analyte, which dictates both its chromatographic retention and ionization efficiency.

  • Molecular Formula: C₁₃H₂₂N₄

  • Monoisotopic Exact Mass: 234.1844 Da

  • Precursor Ion (ESI+): [M+H]⁺ at m/z 235.1917

  • Structural Features: The molecule consists of a lipophilic cyclopentyl group, an electron-rich heteroaromatic pyrazole core, and a basic piperazine moiety. The secondary amine of the piperazine ring (pKa ~9.8) acts as the primary protonation site, ensuring exceptional ionization efficiency in positive ion mode.

Elucidation of CID Fragmentation Mechanisms

Understanding why specific bonds break under collisional activation is critical for selecting reliable Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine is governed by the stability of the resulting carbocations and the neutral losses of stable cyclic structures.

Pathway A: C-N Bond Cleavage (The Quantifier)

The most labile bond in this molecule is the C-N bridge connecting the pyrazole-methyl group to the piperazine ring. Upon low-to-moderate collision energy (CE), the [M+H]⁺ precursor (m/z 235.19) expels a neutral piperazine molecule (86.08 Da).

  • Causality: This cleavage is highly favored because the resulting[C₉H₁₃N₂]⁺ cation (m/z 149.11) is resonance-stabilized by the adjacent pyrazole ring, forming a highly stable aza-fulvene-like intermediate. This behavior is a recognized hallmark in the [1].

Pathway B: Alkyl Elimination (The Qualifier)

At higher collision energies, the primary fragment (m/z 149.11) undergoes secondary dissociation. The cyclopentyl group is shed via a charge-driven inductive cleavage or a McLafferty-type rearrangement, resulting in the neutral loss of cyclopentene (68.06 Da).

  • Causality: Alkyl rings attached to heteroaromatic systems frequently undergo alkene elimination to relieve steric strain while retaining charge on the aromatic core. This yields a stable methylpyrazole cation ([C₄H₅N₂]⁺) at m/z 81.04. This pathway aligns with established [2].

Pathway C: Piperazine Cross-Ring Cleavage (Structural Confirmation)

A minor but highly diagnostic pathway involves the direct fragmentation of the piperazine ring from the intact precursor. This retro-Diels-Alder-like cross-ring cleavage results in the neutral loss of C₂H₅N (43.04 Da), yielding a fragment at m/z 192.15.

  • Causality: Unsubstituted piperazine rings frequently exhibit this specific 43 Da loss, which serves as a definitive structural fingerprint confirming the presence of the intact piperazine moiety prior to full C-N bridge cleavage, a phenomenon well-documented in [3].

Optimized LC-MS/MS Bioanalytical Protocol

This protocol is designed for the quantification of the target compound in biological matrices (e.g., plasma). It is engineered to overcome the common pitfall of piperazine peak tailing.

Rationale for Chromatographic Choices

Piperazine derivatives suffer from severe peak tailing on standard silica-based C18 columns under acidic conditions (e.g., 0.1% Formic Acid) due to secondary ion-exchange interactions with residual surface silanols.

  • The Solution: We utilize a high-pH mobile phase (pH 9.5) paired with an Ethylene Bridged Hybrid (BEH) C18 column. At pH 9.5, the piperazine ring is largely deprotonated during the chromatographic run, partitioning purely by hydrophobicity. This guarantees sharp, symmetrical peaks. The analyte is subsequently re-ionized by the high voltage applied at the ESI source.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of plasma to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile (containing an appropriate isotopically labeled internal standard).

    • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

    • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

    • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions.

  • Chromatographic Separation:

    • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 2.5 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with ammonium hydroxide).

    • Mobile Phase B: 100% Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500 °C

    • Desolvation Gas Flow: 800 L/hr

Self-Validating System Suitability

To ensure the integrity of the protocol, the system must validate itself before each batch. Inject a 10 ng/mL neat standard. The run is only considered valid if:

  • The Signal-to-Noise (S/N) ratio for the m/z 235.2 → 149.1 transition is ≥ 100:1 .

  • The chromatographic peak asymmetry factor ( Tf​ ) is between 0.8 and 1.2 . Failure to meet the Tf​ criteria indicates degradation of the high-pH mobile phase or column voiding, requiring immediate replacement of Mobile Phase A.

Quantitative Data Presentation

Table 1: MRM Transitions and Collision Energies
Transition (m/z)Fragment IdentityDwell Time (ms)Declustering Potential (V)Collision Energy (eV)Analytical Purpose
235.2 → 149.1 [C₉H₁₃N₂]⁺506025Quantifier (High abundance)
235.2 → 81.0 [C₄H₅N₂]⁺506045Qualifier (Specificity)
235.2 → 192.1 [C₁₁H₁₈N₃]⁺506020Structural Confirmation
Table 2: LC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 9.5)% Mobile Phase B (ACN)
0.00.4955
0.50.4955
3.00.4595
4.00.4595
4.10.4955
5.50.4955

Mechanistic Fragmentation Diagram

Fragmentation Precursor Precursor Ion [M+H]+ m/z 235.19 C13H23N4+ FragA Fragment A (Quantifier) [C9H13N2]+ m/z 149.11 (Pyrazole-methylium) Precursor->FragA C-N Bond Cleavage - Piperazine (86.08 Da) FragC Fragment C [C11H18N3]+ m/z 192.15 (Piperazine cross-ring) Precursor->FragC Cross-ring Cleavage - C2H5N (43.04 Da) FragB Fragment B (Qualifier) [C4H5N2]+ m/z 81.04 (Methylpyrazole cation) FragA->FragB Alkyl Elimination - Cyclopentene (68.06 Da)

Proposed LC-MS/MS collision-induced dissociation (CID) pathways for the target compound.

References

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2021). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." ResearchGate. Available at:[Link]

  • Silva, C., & Silva, E. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Available at: [Link]

  • Attwa, M. W., et al. (2018). "LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways." RSC Advances, 8(3), 12014-12025. Available at:[Link]

Application

Advanced Formulation Techniques for Poorly Soluble 1-((5-Cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine Derivatives

Introduction & Biopharmaceutical Rationale The 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine scaffold is a privileged pharmacophore frequently utilized in the development of targeted kinase inhibitors (e.g., Aurora...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biopharmaceutical Rationale

The 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine scaffold is a privileged pharmacophore frequently utilized in the development of targeted kinase inhibitors (e.g., Aurora, CDK, and JAK) and GPCR modulators. Despite high target affinity, compounds bearing this scaffold consistently present severe biopharmaceutical challenges, typically falling into Biopharmaceutics Classification System (BCS) Class II or IV.

The physicochemical hurdles are two-fold:

  • "Grease" Behavior (High Solvation Energy): The highly lipophilic cyclopentyl moiety drives a high partition coefficient (LogP), making aqueous solvation thermodynamically unfavorable.

  • "Brick Dust" Behavior (High Crystal Lattice Energy): The planar pyrazole ring promotes strong intermolecular hydrogen bonding and π−π stacking, leading to high melting points ( Tm​ ) and poor dissolution kinetics.

To overcome these barriers, formulation strategies must be rationally selected based on the molecule's specific thermal and ionization properties. This guide details three self-validating formulation protocols: Salt Screening, Amorphous Solid Dispersions (ASDs), and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Formulation Decision Workflow

FormulationWorkflow Start 1-((5-cyclopentyl-1H-pyrazol-4-yl) methyl)piperazine API Assess Physicochemical Profiling (pKa, LogP, Tm) Start->Assess Salt Salt Screening (Target: Piperazine N) Assess->Salt ΔpKa > 3 Low/Med LogP ASD Amorphous Solid Dispersion (HPMCAS Matrix) Assess->ASD High Tm ('Brick Dust') Med/High LogP SMEDDS Lipid-Based Formulation (SMEDDS) Assess->SMEDDS High LogP ('Grease') Low Tm SaltPass Stable Salt Form High Bioavailability Salt->SaltPass ASDPass Stable Supersaturation No Insoluble Complexes ASD->ASDPass SMEDDSPass Spontaneous Microemulsion <50nm Droplets SMEDDS->SMEDDSPass

Decision tree for formulating basic, poorly soluble piperazine-pyrazole derivatives.

Protocol I: Miniaturized Salt Screening & Selection

Mechanistic Causality: The piperazine ring contains a basic secondary or tertiary nitrogen with a typical pKa​ of 8.0–9.0, making it highly amenable to protonation. Salt formation disrupts the crystal lattice and lowers the microenvironmental pH during dissolution. However, weakly basic drugs often exhibit transient high solubility followed by rapid precipitation of the free base in the neutral pH of the intestine. Furthermore, self-buffering effects during dissolution can complicate accurate solubility measurements, necessitating rigorous kinetic profiling [1].

Self-Validating Protocol:

  • Dispensation: Dispense 2 mg of the free base API into a 96-well glass-coated microtiter plate.

  • Solvent Addition: Add 50 µL of selected solvent systems (e.g., THF, acetone, ethanol, and 10% aqueous mixtures) to create a suspension or solution.

  • Counterion Addition: Add 1.1 molar equivalents of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, edisylic acid, hippuric acid).

  • Crystallization: Seal the plate and subject it to temperature cycling (5°C to 50°C at 0.5°C/min) for 48 hours to induce nucleation and crystal growth.

  • Validation Step 1 (Solid-State): Isolate solids via centrifugation. Analyze hits using X-ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to ensure a single, sharp melting endotherm (indicating phase purity).

  • Validation Step 2 (Kinetic Solubility): Suspend the validated salt in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Monitor the concentration-time profile over 4 hours to ensure the salt does not rapidly disproportionate back to the free base.

Protocol II: Amorphous Solid Dispersions (ASDs) via Spray Drying

Mechanistic Causality: If salt forms fail to maintain supersaturation in the GI tract due to high lipophilicity, ASDs are employed to trap the drug in a high-energy amorphous state. Enteric polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) are standard carriers. However, a critical failure mechanism exists for weakly basic piperazine derivatives: at intestinal pH (6.5), the drug is partially ionized (cationic), while the HPMCAS polymer becomes ionized (anionic carboxylate groups). This electrostatic interaction can form insoluble drug-polymer complexes, paradoxically retarding drug release [2]. Selecting the correct HPMCAS grade (e.g., LF vs. HF) is essential to mitigate this.

Self-Validating Protocol:

  • Solution Preparation: Dissolve the API and HPMCAS-LF (Low ratio of acetate to succinate minimizes hydrophobic ionic complexation) at a 1:3 ratio in a common solvent (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Spray Drying: Process the solution using a laboratory-scale spray dryer.

    • Parameters: Inlet temp 80°C, Outlet temp 45°C, Atomization gas flow 400 L/h, Aspirator 100%.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

  • Validation Step 1 (Amorphous Verification): Analyze the powder via Modulated DSC (mDSC) to confirm a single Glass Transition Temperature ( Tg​ ) and absence of melting endotherms, validating molecular dispersion.

  • Validation Step 2 (Two-Stage Dissolution): Suspend the ASD in 250 mL of simulated gastric fluid (pH 1.6) for 2 hours. Shift the pH to 6.5 by adding concentrated FaSSIF buffer. Use in-situ UV-Vis fiber optics to validate that supersaturation is maintained without polymer-drug complex precipitation.

Protocol III: Lipid-Based Formulations (SMEDDS)

Mechanistic Causality: For derivatives where the lipophilic cyclopentyl group dominates (LogP > 4) and the melting point is relatively low (<150°C), lipid-based formulations are optimal. SMEDDS bypass the dissolution step entirely by presenting the drug in a pre-solubilized, thermodynamically stable microemulsion. The primary risk is drug precipitation during the digestion of lipid excipients (lipolysis) by pancreatic enzymes in the GI tract [3].

Self-Validating Protocol:

  • Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capmul MCM), surfactants (e.g., Tween 80), and co-surfactants (e.g., Gelucire 44/14).

  • Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant/Co-surfactant (Smix) with water. Identify the microemulsion region where the mixture forms a clear, isotropic liquid upon gentle agitation.

  • Formulation: Dissolve the API (up to 80% of its equilibrium solubility) into the optimized lipid mixture (e.g., 20% Capmul MCM, 50% Tween 80, 30% Gelucire 44/14) at 40°C under magnetic stirring.

  • Validation Step 1 (Droplet Size): Dilute the SMEDDS 1:100 in purified water. Use Dynamic Light Scattering (DLS) to validate that the Z-average droplet size is <50 nm with a Polydispersity Index (PDI) < 0.3.

  • Validation Step 2 (In Vitro Lipolysis): Digest the formulation in a pH-stat apparatus containing simulated intestinal fluid, porcine pancreatin, and bile salts. Titrate with NaOH to maintain pH 6.8. After 60 minutes, centrifuge the digest and quantify the drug in the aqueous phase via HPLC to validate that the API remains solubilized and does not precipitate into the pellet.

Quantitative Data Summary

Formulation StrategyTarget API ProfileTypical Drug LoadingPrimary AdvantagePrimary Failure RiskValidation Metric
Salt Screening ΔpKa​>3 , High Tm​ 60 - 80% (w/w)Highly stable, easily scalableDisproportionation at pH 6.8Kinetic solubility in FaSSIF
ASD (HPMCAS) High Tm​ , Med/High LogP15 - 30% (w/w)Overcomes lattice energy barrierInsoluble drug-polymer complexesTwo-stage dissolution (pH shift)
SMEDDS Low Tm​ , High LogP5 - 15% (w/w)Bypasses dissolution entirelyPrecipitation during lipolysispH-stat lipolysis recovery

References

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts Academia.edu[Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers Molecular Pharmaceutics (ACS Publications)[Link]

  • Gastrointestinal lipolysis of lipid-based excipients intended for the oral drug delivery of poorly water-soluble drugs OCL - Oilseeds and fats, Crops and Lipids[Link]

Method

Application Notes and Protocols for Assessing the Cytotoxicity of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

Introduction: Unveiling the Bioactivity of Novel Pyrazole-Piperazine Derivatives The pyrazole and piperazine moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into molecules designed to in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactivity of Novel Pyrazole-Piperazine Derivatives

The pyrazole and piperazine moieties are privileged scaffolds in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets.[1][2][3] Compounds integrating these heterocyclic systems have shown promise in diverse therapeutic areas, including oncology and neurology.[3][4][5] 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine represents a novel chemical entity within this class. As with any new compound under investigation for potential therapeutic applications, a thorough characterization of its cytotoxic profile is a critical initial step.

This guide provides a comprehensive set of protocols for evaluating the effects of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine on cell viability. We will detail three distinct, yet complementary, cell viability assays: the MTT, CellTiter-Glo®, and Neutral Red uptake assays. Employing multiple assays is crucial as each interrogates a different aspect of cellular health, providing a more holistic understanding of the compound's potential cytotoxic mechanisms. The MTT assay assesses metabolic activity through mitochondrial dehydrogenase function, the CellTiter-Glo® assay quantifies ATP levels as an indicator of metabolically active cells, and the Neutral Red assay evaluates lysosomal integrity.[6][7][8]

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind key experimental choices to ensure robust and reproducible data.

General Considerations for Compound Handling

Prior to initiating any cell-based assay, it is imperative to ensure proper handling and solubilization of the test compound. For novel compounds like 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine, solubility can be a key variable.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel compounds for in vitro testing.[9] It is crucial to determine the solubility of the compound to prepare a concentrated stock solution.

  • Stock Concentration and Dilution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for treating the cells.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][10][11] The amount of formazan produced is proportional to the number of viable cells.[12]

Principle of the MTT Assay

dot graph MTT_Principle { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

MTT [label="MTT (Yellow, water-soluble)"]; Formazan [label="Formazan (Purple, insoluble)"]; Mitochondrial_Dehydrogenases [label="Mitochondrial Dehydrogenases\nin Viable Cells", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solubilization [label="Solubilization\n(e.g., DMSO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorbance [label="Measure Absorbance\n(~570 nm)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MTT -> Mitochondrial_Dehydrogenases; Mitochondrial_Dehydrogenases -> Formazan [label="Reduction"]; Formazan -> Solubilization; Solubilization -> Absorbance; } dot

Caption: Principle of the MTT Cell Viability Assay.

Materials and Reagents
  • 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)[6][11]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13][14]

  • 96-well flat-bottom tissue culture plates

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.[9]

    • Determine the optimal cell seeding density for your chosen cell line to ensure they are still in an exponential growth phase at the end of the experiment. This can be done via a preliminary cell titration experiment.[15] A starting point for many cell lines is 1,000 to 100,000 cells per well.[9][15]

    • Seed the cells in a 96-well plate at the optimized density in 100 µL of complete culture medium per well.

    • To mitigate "edge effects," it is advisable to fill the perimeter wells with sterile PBS or medium without cells and not use them for experimental data.[9]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine in complete culture medium from your stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12][15]

    • Incubate the plate for 2 to 4 hours at 37°C.[12][15] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[6][15]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Analysis
  • Subtract the average absorbance of the blank wells (medium with MTT but no cells) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be determined using non-linear regression analysis.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7][16][17] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.[7]

Principle of the CellTiter-Glo® Assay

dot graph CellTiterGlo_Principle { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Viable_Cells [label="Viable Cells"]; ATP [label="ATP"]; Reagent [label="CellTiter-Glo® Reagent\n(Luciferase, Luciferin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Luminescence [label="Measure Luminescence", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Viable_Cells -> ATP; {ATP; Reagent} -> Luminescence [label="Luciferase Reaction"]; } dot

Caption: Principle of the CellTiter-Glo® Luminescent Assay.

Materials and Reagents
  • 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

  • Selected cell line(s)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates (suitable for luminescence measurements)

Step-by-Step Protocol
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol, but use opaque-walled plates. Seed 100 µL of cell suspension per well.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16][18]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16][18]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][19]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18][19]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Data Analysis
  • Subtract the average luminescence of the blank wells (medium without cells + reagent) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a colorimetric method that assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8][20] Non-viable cells with compromised membranes are unable to retain the dye.[20][21]

Principle of the Neutral Red Uptake Assay

dot graph NeutralRed_Principle { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Neutral_Red [label="Neutral Red Dye"]; Viable_Cells [label="Viable Cells"]; Lysosomes [label="Intact Lysosomes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction Solution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorbance [label="Measure Absorbance\n(~540 nm)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Neutral_Red -> Viable_Cells; Viable_Cells -> Lysosomes [label="Uptake and Accumulation"]; Lysosomes -> Extraction [label="Release of Dye"]; Extraction -> Absorbance; } dot

Caption: Principle of the Neutral Red Uptake Assay.

Materials and Reagents
  • 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

  • Selected cell line(s)

  • Complete cell culture medium

  • Neutral Red solution (e.g., 0.33% in water, further diluted in medium)[8][22]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain/Extraction solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[22]

  • 96-well flat-bottom tissue culture plates

Step-by-Step Protocol
  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator.[22]

  • Washing and Dye Extraction:

    • Discard the Neutral Red solution from the wells.

    • Gently rinse the cells with 150 µL of DPBS.[22]

    • Add 150 µL of the destain solution to each well to extract the dye from the cells.[22]

    • Place the plate on a shaker for about 20 minutes to ensure complete solubilization of the dye.[21]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of approximately 540 nm.[20]

Data Analysis
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Assay Principle Endpoint Measured Advantages Disadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases[10][11]Metabolic activityInexpensive, well-establishedInsoluble formazan requires a solubilization step; can be affected by compounds that alter cellular redox state
CellTiter-Glo® ATP-dependent luciferase reaction[7][18]ATP contentHigh sensitivity, simple "add-mix-measure" format, suitable for HTS[7][16]More expensive than colorimetric assays; signal can be affected by compounds that inhibit luciferase
Neutral Red Uptake and accumulation of dye in lysosomes of viable cells[8][21]Lysosomal integrityInexpensive, distinguishes between viable and dead cells based on membrane integrityRequires wash steps; can be affected by compounds that alter lysosomal pH

Troubleshooting Common Issues in Cell Viability Assays

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal - Microbial contamination[9]- Phenol red interference (MTT)[9]- Serum interference[9]- Visually inspect plates for contamination.- Use phenol red-free medium for the assay incubation step.- Consider using serum-free medium during the assay.
Low Signal/Absorbance - Low cell density[9]- Insufficient incubation time[9]- Cell death due to over-confluency- Optimize cell seeding density through a titration experiment.[9]- Ensure adequate incubation time with the assay reagent (typically 1-4 hours for MTT).[9]- Use cells in the logarithmic growth phase.[9]
High Variability Between Replicates - Inconsistent cell seeding- "Edge effects" in the microplate[9]- Compound precipitation[9]- Pipetting errors- Ensure a homogeneous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental data.[9]- Check the solubility of the compound in the culture medium.- Calibrate and use pipettes correctly.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • National Toxicology Program (NTP). (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Promega Corporation & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023, March 8). Addressing Sources of Error in the Cell Viability Measurement Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubMed. (2020, September 15). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... Retrieved from [Link]

  • PolyU Institutional Research Archive. (2024, January 15). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]

  • PubMed. (2012, June 14). Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reductive amination yield in 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine synthesis

A Guide to Optimizing Reductive Amination Yields Welcome to the technical support guide for the synthesis of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine. This resource is designed for researchers, medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Reductive Amination Yields

Welcome to the technical support guide for the synthesis of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing reductive amination for this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you consistently achieve high yields and purity. Our guidance is grounded in established chemical principles and supported by authoritative literature to ensure you can proceed with confidence.

Troubleshooting Guide: Addressing Low Yield and Side Reactions

This section is structured to address the most frequent issues encountered during the synthesis. Each entry details the problem, explores the underlying chemical causes, and provides actionable solutions.

Question 1: My reaction has stalled, and I see a significant amount of unreacted 5-cyclopentyl-1H-pyrazole-4-carbaldehyde. What's going wrong?

Plausible Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The rate-limiting step in many reductive aminations is the initial condensation of the aldehyde and amine to form an imine, which is then protonated to the reactive iminium ion.[1] This process is acid-catalyzed but can be inhibited if the conditions are not optimal.[2][3]

    • Solution 1: pH Optimization. The reaction medium's pH is critical. If the pH is too high (basic), the dehydration step to form the imine is slow. If the pH is too low (strongly acidic), the piperazine starting material becomes fully protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon.[4] For this reaction, a weakly acidic environment (pH 5-6) is ideal. The addition of a catalytic amount of acetic acid (AcOH) is often employed to achieve this.[2][5]

    • Solution 2: Pre-formation of the Imine. To ensure the aldehyde is consumed before the reducing agent is introduced, you can pre-stir the 5-cyclopentyl-1H-pyrazole-4-carbaldehyde and piperazine in the solvent (e.g., 1,2-dichloroethane, DCE) for 30-60 minutes at room temperature before adding the hydride source. This allows the imine equilibrium to be established.

  • Inactive or Degraded Reducing Agent: Sodium triacetoxyborohydride (STAB), the preferred reagent for this transformation, can degrade upon exposure to moisture.[1]

    • Solution: Always use a fresh bottle of STAB or a bottle that has been stored under inert gas in a desiccator. If you suspect your reagent is old, it is best to use a new, unopened container.

Question 2: My main impurity is the alcohol, (5-cyclopentyl-1H-pyrazol-4-yl)methanol. How can I prevent this side reaction?

Plausible Causes & Solutions:

  • Incorrect Choice of Reducing Agent: This is the most common cause. Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde to its corresponding alcohol, competing directly with the desired reductive amination pathway.[4][6]

    • Solution: Use a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations because it is a milder and more sterically hindered hydride donor.[7][8] It selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde, significantly minimizing alcohol byproduct formation.[2][7] While sodium cyanoborohydride (NaBH₃CN) is also selective, STAB is generally preferred due to the toxicity of cyanide byproducts.[8][9]

  • Excessively Acidic Conditions: While catalytic acid is beneficial, too much acid can accelerate the reduction of the carbonyl group by certain hydrides.[5]

    • Solution: If using STAB, a catalytic amount of acetic acid is usually sufficient. If you must use a less selective reagent like NaBH₃CN, carefully buffer the reaction to a pH of 6-7 to disfavor carbonyl reduction.[9][10]

Question 3: I am observing a significant amount of a higher molecular weight byproduct, suggesting over-alkylation of the piperazine. How do I improve selectivity for the mono-alkylated product?

Plausible Causes & Solutions:

  • Stoichiometry and Reactivity: Piperazine has two secondary amine nitrogens, and the mono-alkylated product is itself a secondary amine. This product can react with another molecule of the aldehyde to form a bis-alkylated impurity.

    • Solution 1: Adjust Stoichiometry. Use a slight excess of piperazine relative to the aldehyde (e.g., 1.2 to 2.0 equivalents). This increases the statistical probability that the aldehyde will react with the starting piperazine rather than the already-alkylated product. However, be aware that a large excess of piperazine can complicate purification.

    • Solution 2: Controlled Addition. Instead of adding all reagents at once, consider a slow addition of the aldehyde to a solution of piperazine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, further favoring mono-alkylation.

Frequently Asked Questions (FAQs)

Q: What is the optimal reducing agent for synthesizing 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine?

A: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. Its mildness and selectivity for reducing iminium ions in the presence of aldehydes make it superior to reagents like NaBH₄ and safer than NaBH₃CN.[7][8][11] It consistently provides higher yields and cleaner reaction profiles for this type of transformation.[7]

Q: Which solvent is best for this reaction?

A: Aprotic solvents are generally preferred. 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are excellent choices.[5][12] Tetrahydrofuran (THF) can also be used. Protic solvents like methanol or ethanol can sometimes participate in the reaction or reduce the activity of the hydride reagent and are generally avoided unless a two-step procedure is used (imine formation followed by reduction).[11]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a suitable mobile phase (e.g., 10% Methanol in DCM with 1% NH₄OH) to track the disappearance of the starting aldehyde. The product amine will typically have a lower Rf value than the aldehyde.

  • LC-MS: This is the most definitive method. It allows you to monitor the consumption of starting materials and the formation of the desired product (verifying its mass) and any side products in real-time.

Q: My final product is difficult to purify. Any suggestions?

A: The basic nature of the piperazine moiety can be used to your advantage.

  • Acid-Base Extraction: After quenching the reaction with an aqueous bicarbonate solution, extract the product into an organic solvent (e.g., DCM or EtOAc). You can then wash the organic layer with brine. To remove any unreacted piperazine, you can perform an acidic wash, although this risks protonating and losing your product to the aqueous layer. A more robust method is purification by column chromatography.

  • Column Chromatography: Use silica gel with a gradient elution system. A common system is a gradient of methanol in dichloromethane. To prevent the basic amine product from streaking on the silica column, it is crucial to add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%), to the mobile phase.

Optimized Reductive Amination Protocol

This protocol is designed to maximize yield and minimize side-product formation for the target synthesis.

Reaction Parameter Overview
ParameterRecommendedRationale
Aldehyde 5-cyclopentyl-1H-pyrazole-4-carbaldehyde1.0 eq
Amine Piperazine1.5 eq
Reducing Agent Sodium Triacetoxyborohydride (STAB)1.5 eq
Solvent 1,2-Dichloroethane (DCE), anhydrous~0.1 M concentration
Additive Acetic Acid (AcOH)0.1 eq (optional, aids imine formation)
Temperature Room Temperature (20-25 °C)Balances reaction rate and stability.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS.
Step-by-Step Methodology
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and piperazine (1.5 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the aldehyde.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. If the reaction is known to be sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added at this stage.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, slowly quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a mobile phase of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

Visualizing the Process

Reductive Amination Mechanism

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Aldehyde Aldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion + Piperazine - H2O (Acid Catalyzed) Piperazine Piperazine Piperazine->Iminium_Ion Product Target Product Iminium_Ion->Product Hydride Attack STAB NaBH(OAc)3 STAB->Product

Caption: The two-stage mechanism of reductive amination.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC or LC-MS) Start->Analyze Decision1 Major Component? Analyze->Decision1 Aldehyde Unreacted Aldehyde Decision1->Aldehyde Starting Aldehyde Product Desired Product (Mechanical Loss?) Decision1->Product Product Byproduct Side Product(s) Decision1->Byproduct Other Spots Sol_Aldehyde 1. Check STAB activity. 2. Allow longer pre-stirring for imine formation. 3. Add catalytic AcOH. Aldehyde->Sol_Aldehyde Sol_Product Optimize work-up and purification steps. Product->Sol_Product Decision2 Identify Side Product Byproduct->Decision2 Alcohol Alcohol Byproduct Decision2->Alcohol Mass = Aldehyde + 2 OverAlk Over-alkylation Decision2->OverAlk High MW Sol_Alcohol Ensure STAB is used, not NaBH4. Avoid excess acid. Alcohol->Sol_Alcohol Sol_OverAlk Use excess piperazine (1.5-2.0 eq). Consider slow addition of aldehyde. OverAlk->Sol_OverAlk

Caption: A logical workflow for diagnosing poor reaction outcomes.

References

  • Benchchem. A Comparative Analysis of Sodium Triacetoxyborohydride and Other Reducing Agents for Reductive Amination.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • YouTube. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020).
  • Google Patents. Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. (US7985882B1).
  • ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022).
  • ResearchGate. Sodium Borohydride in Reactions of Reductive Amination.
  • Benchchem. Preventing over-alkylation in reductive amination.
  • PMC. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • ACS Combinatorial Science. A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. (2014).
  • Chem-Station Int. Ed. Borch Reductive Amination. (2014).
  • Myers Chem 115, Harvard University. C-N Bond-Forming Reactions: Reductive Amination.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine. This document provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

The molecule 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine possesses structural features that can contribute to poor aqueous solubility. The cyclopentyl and pyrazole moieties are relatively nonpolar, which can lead to high lattice energy in the solid state and a preference for hydrophobic environments.[1][2] However, the piperazine moiety contains basic nitrogen atoms, offering a handle for pH-dependent solubility manipulation. This guide will walk you through a logical workflow to characterize and address these solubility limitations. It is a significant challenge for formulation scientists as any drug must be in solution at the site of absorption to be effective.[3][4]

Part 1: Initial Assessment and Characterization

The first step in troubleshooting is to accurately quantify the extent of the solubility problem.

Question: How do I accurately determine the kinetic and thermodynamic solubility of my compound?

Answer: It is crucial to distinguish between kinetic and thermodynamic solubility as they inform different aspects of your experimental design.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock. This is relevant for high-throughput screening and initial in vitro assays.

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[5] This is a critical parameter for in vivo studies and formulation development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Data Interpretation:

Solubility ClassConcentration RangeImplications for Experiments
High> 200 µg/mLUnlikely to be a major issue for most in vitro and in vivo studies.
Moderate50 - 200 µg/mLMay require some formulation strategies for higher-dose studies.
Low10 - 50 µg/mLFormulation development is likely necessary for in vivo experiments.
Very Low< 10 µg/mLSignificant formulation challenges are expected.

Part 2: pH-Modification Strategies

The presence of the basic piperazine ring in 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine is the most straightforward avenue to explore for solubility enhancement.

Question: How can I leverage the pH of my solution to improve the solubility of my compound?

Answer: The piperazine moiety has two nitrogen atoms that can be protonated at acidic pH. This protonation leads to the formation of a salt, which is generally more water-soluble than the free base form of the compound.[6][7]

Workflow for pH-Dependent Solubility Profiling:

G cluster_0 pH-Solubility Profiling Workflow A Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 9) B Determine thermodynamic solubility at each pH using the shake-flask method A->B Incubate with excess compound C Plot solubility (log scale) vs. pH B->C Analyze supernatant D Identify the pH range with optimal solubility C->D Interpret the curve E Select an appropriate buffer system for your experiment D->E Decision Point

Caption: Workflow for determining the pH-dependent solubility profile.

Mechanism of Action:

At a pH below the pKa of the piperazine nitrogen, the equilibrium will shift towards the protonated, charged species.[8] This charged species will have more favorable interactions with water molecules, leading to increased solubility. The relationship between pH, pKa, and solubility for a basic compound is described by the Henderson-Hasselbalch equation.[9][10][11]

Question: I've identified an optimal acidic pH, but my experiment requires a physiological pH. What are my options?

Answer: This is a common challenge. The "pH-shift" method can be employed, but it must be done carefully.

  • Dissolution in Acid: Dissolve the compound in a small volume of an acidic solution (e.g., 0.1 N HCl) where it is highly soluble.

  • Dilution in Neutral Buffer: Slowly add this acidic stock solution to your final experimental buffer (e.g., cell culture media at pH 7.4) with vigorous stirring.

Caution: This method creates a supersaturated solution, which is metastable.[5] The compound may precipitate over time. It is essential to visually inspect for precipitation and, if possible, quantify the concentration immediately before use.

Part 3: Formulation Strategies with Excipients

If pH modification is insufficient or incompatible with your experimental system, the use of formulation excipients is the next logical step.

Question: What are co-solvents and how can they improve the solubility of my compound?

Answer: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium. This makes the environment more favorable for a lipophilic compound like 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine. The use of co-solvents is a highly effective, simple, and rapid technique to enhance the solubility of poorly soluble drugs.

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Dimethyl sulfoxide (DMSO)< 1% for in vitro, < 5% for in vivoCan have pharmacological effects and cause cell toxicity at higher concentrations.
Ethanol5-20%Can cause protein precipitation and may not be suitable for all cell-based assays.
Polyethylene glycol 400 (PEG 400)10-40%Generally well-tolerated but can increase the viscosity of the solution.
Propylene glycol10-40%Similar to PEG 400, a common vehicle for preclinical studies.

Experimental Protocol: Co-solvent Screening

  • Prepare a series of vehicle formulations with varying percentages of the chosen co-solvent in your aqueous buffer.

  • Add a known amount of your compound to each formulation.

  • Vortex and sonicate to aid dissolution.

  • Visually inspect for complete dissolution.

  • If undissolved material remains, centrifuge and quantify the supernatant to determine the solubility in each co-solvent mixture.

Question: My compound still has low solubility even with co-solvents. What about surfactants or cyclodextrins?

Answer: Surfactants and cyclodextrins are more advanced formulation aids that can significantly enhance the solubility of poorly soluble compounds.[12][13][14]

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solution above a certain concentration (the critical micelle concentration, or CMC).[15] The hydrophobic core of the micelle can encapsulate your compound, effectively solubilizing it.[16][17][18]

    • Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] Your compound can form an inclusion complex with the cyclodextrin, where the lipophilic cyclopentyl-pyrazole portion of your molecule resides within the cavity, and the overall complex is water-soluble.[12][13][14]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

Decision Tree for Formulation Strategy:

G A Initial Solubility Assessment (in aqueous buffer) B Is solubility sufficient? A->B C Proceed with experiment B->C Yes D pH Modification B->D No E Is solubility now sufficient? D->E E->C Yes F Co-solvent Screening (e.g., DMSO, PEG 400) E->F No G Is solubility now sufficient? F->G G->C Yes H Complexation Agents (Cyclodextrins, Surfactants) G->H No I Is solubility now sufficient? H->I I->C Yes J Advanced Formulations (e.g., lipid-based systems, nanoparticles) Consult a formulation specialist I->J No

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 4: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO for my cell-based assay, but I see precipitate after adding it to the media. What is happening?

A1: This is a classic example of kinetic solubility being exceeded. Your compound is soluble in 100% DMSO but crashes out when the DMSO concentration is diluted in the aqueous cell culture media. To mitigate this, you can try lowering the final DMSO concentration in your assay or pre-diluting your DMSO stock in a vehicle containing a co-solvent like PEG 400 before the final addition to the media.

Q2: Can I use sonication to dissolve my compound?

A2: Sonication can be a useful tool to accelerate dissolution, especially for kinetically limited processes. However, prolonged or high-energy sonication can potentially degrade the compound. It is advisable to use an ultrasonic bath with cooling and to check the purity of your compound by HPLC after sonication to ensure it has not degraded.

Q3: My compound appears to be degrading in my acidic formulation. How can I confirm this and what should I do?

A3: You should perform a stability study. Prepare your formulation and store it under your intended experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC with a diode-array detector. Look for a decrease in the peak area of your parent compound and the appearance of new peaks, which would indicate degradation. If instability is confirmed, you may need to find a different formulation approach that does not require a low pH, such as using cyclodextrins.

Q4: Are there any in silico tools that can predict the solubility of my compound?

A4: Yes, several computational models can predict aqueous solubility based on the chemical structure. These tools, often available in software packages like ADMET Predictor™ or through online platforms, can provide an early indication of potential solubility issues. However, these are predictive tools, and their results should always be confirmed by experimental data.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Gârd, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers (Basel), 15(16), 3399.
  • Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • European Medicines Agency. (2017). Cyclodextrins used as excipients.
  • Valero, M. (2005). Micellar solubilization of drugs. Journal of Pharmaceutical Sciences, 94(7), 1421-1433.
  • Jacob, S., & Nair, A. B. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Journal of Pharmaceutical Sciences, 105(2), 481-493.
  • Taylor & Francis Online. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
  • Preprints.org. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • PubMed. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
  • Pharma Excipients. (2015). Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency.
  • ACS Publications. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • ACS Publications. (2003). Solubilization and Controlled Release of a Hydrophobic Drug Using Novel Micelle-Forming ABC Triblock Copolymers.
  • Figshare. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - Taylor & Francis Group.
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid.
  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics.
  • ResearchGate. (n.d.). Pharmacophore hybridization strategy for combining phthalazine, piperazine and pyrazole.
  • PubChem. (n.d.). 1-Cyclopentylpiperazine.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Pyrazoles.
  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ACS Publications. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine.
  • ChemicalBook. (2026). 1-(CYCLOPROPYLMETHYL)PIPERAZINE.
  • MedChemExpress. (n.d.). Piperazine.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • TCI Chemicals. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization and Purification of Cyclopentyl Pyrazole Piperazines

As a Senior Application Scientist, I have designed this technical support guide to address the thermodynamic and kinetic realities of working with cyclopentyl pyrazole piperazines (a scaffold famously utilized in CDK4/6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to address the thermodynamic and kinetic realities of working with cyclopentyl pyrazole piperazines (a scaffold famously utilized in CDK4/6 inhibitors such as palbociclib). These molecules possess a highly lipophilic cyclopentyl group paired with a polar, basic piperazine ring. This structural dichotomy frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out"), complex polymorphic landscapes, and the tight binding of transition metal catalysts.

The following workflows, data matrices, and FAQs are engineered to provide self-validating, mechanistic solutions to these downstream processing challenges.

Troubleshooting Guides: Step-by-Step Methodologies

Workflow A: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Causality: Oiling out occurs when a supersaturated solution crosses the binodal curve into a liquid-liquid immiscibility region before it can reach the solid-liquid equilibrium curve[1]. The flexible piperazine ring lowers the lattice energy of the molecule, making a solvated, molten state kinetically accessible during rapid cooling[2]. Protocol:

  • Solvent Selection: Transition from single solvents to a binary system. A 40:60 volumetric mixture of n-butanol and anisole is highly effective. Anisole solvates the lipophilic cyclopentyl core, while n-butanol hydrogen-bonds with the basic piperazine moiety[3].

  • Concentration Control: Dilute the crude mixture to a precise concentration (e.g., 25 mg/mL). Operating at excessively high concentrations pushes the cooling trajectory directly into the LLPS region[3].

  • Water Content Modulation: Maintain the water content of the organic phase at approximately 5 wt%. This specific hydration level acts as a plasticizer for the solvent system, significantly impacting the temperature-dependent solubility of the API and preventing premature amorphous precipitation[3].

Workflow B: Polymorph Control and Seeding Strategy

Causality: Cyclopentyl pyrazole piperazines often exhibit multiple anhydrous polymorphs. For example, Form A is typically the thermodynamically stable form, while Form B or Form C are kinetically favored metastable forms[4]. Rapid cooling traps the API in Form B, which crystallizes as high-aspect-ratio needles that blind filter media. Seeding at elevated temperatures bypasses the nucleation barrier, dictating the growth of the desired Form A rods[4]. Protocol:

  • Complete Dissolution: Heat the n-butanol/anisole mixture to 95–100 °C until a clear solution is achieved, ensuring the complete destruction of any metastable crystal history[3].

  • Controlled Cooling to Seeding Temperature: Cool the reactor linearly to 60 °C over 1 hour.

  • Targeted Seeding: Introduce 1-2 wt% of Form A seed crystals at 60 °C. At this temperature, the solubility gap between Form A and metastable Form C is maximized, preventing co-precipitation[4].

  • Isothermal Hold and Final Cooling: Hold at 60 °C for 2 hours to allow the seed bed to mature and consume supersaturation. Finally, cool to 20 °C at a slow, controlled rate (e.g., 0.1 °C/min) to maintain the system within the metastable zone[4].

Workflow C: Palladium Scavenging and Impurity Purge

Causality: These scaffolds are often synthesized via regioselective Heck couplings. The basic nitrogen atoms of the pyrazole and piperazine rings act as strong bidentate ligands, tightly binding residual palladium from the upstream reaction[4]. Protocol:

  • Extractive Chelation: Prior to crystallization, treat the organic phase with an aqueous solution of 1,2-diaminopropane at elevated temperatures (e.g., 70 °C). The diamine out-competes the API for palladium coordination[4].

  • Phase Separation: Perform a phase break and wash the organic layer with water to remove the highly water-soluble Pd-diamine complex and any neutralized byproduct salts[3].

Data Presentation: Optimization Matrices

Table 1: Solvent Selection Matrix for Cyclopentyl Pyrazole Piperazines

Solvent SystemSolvation MechanismLLPS ("Oiling Out") RiskPolymorph OutcomeRecommendation
Methanol / Dichloromethane High solubility for basic APIHighForm B (Needles)Avoid for final API isolation; yields slow-filtering cakes[4].
n-Butanol / Anisole (40:60) Balanced H-bonding and lipophilic solvationLowForm A (Rods)Optimal for seeded cooling and particle size control[3].
Ethyl Acetate / Heptane Poor solvation of the piperazine moietyVery HighAmorphous / OilUse only for intermediate flash chromatography.

Table 2: Cooling Profile & Seeding Optimization

ParameterTarget ValueMechanistic RationaleConsequence of Deviation
Dissolution Temp 95–100 °CEnsures complete destruction of metastable crystal history.Undissolved Form B seeds will template the wrong polymorph[3].
Seeding Temp 60 °CMaximizes the solubility gap between Form A and Form C.Seeding too low causes co-precipitation of metastable forms[4].
Cooling Rate 0.1 °C/minMaintains system within the metastable zone for crystal growth.Crossing the labile limit triggers spontaneous nucleation of Form B[4].

Frequently Asked Questions (FAQs)

Q1: Why does my compound form a sticky oil instead of crystals? A1: This is Liquid-Liquid Phase Separation (LLPS). The cyclopentyl group drives lipophilicity, while the piperazine ring readily hydrogen-bonds with water or polar impurities. When supersaturation is generated too rapidly, the system minimizes free energy by forming a solute-rich liquid phase rather than a highly ordered crystal lattice[2]. Fix this by switching to a binary solvent system (e.g., n-butanol/anisole) and reducing the cooling rate to stay within the metastable zone[3].

Q2: How do I handle the basicity of the piperazine ring during purification? A2: The secondary amine on the piperazine ring is highly basic and will readily form salts with acidic impurities, drastically altering its solubility profile[2]. If you are isolating the free base, ensure the organic phase is thoroughly washed with a mild aqueous base prior to crystallization. Alternatively, you can intentionally isolate the API as a salt (e.g., mesylate, succinate) to improve crystallinity and aqueous solubility for downstream formulation.

Q3: My crystals are filtering extremely slowly. What is the cause? A3: You have likely crystallized a metastable polymorph (e.g., Form B) or an uncontrolled habit of Form A. In cyclopentyl pyrazole piperazines, kinetically favored polymorphs often crystallize as high-aspect-ratio needles[4]. Under vacuum or pressure filtration, these needles align and form a highly compressible, impermeable cake that "blinds" the filter frit. Rework the batch by re-dissolving and employing a strict seeded cooling protocol at 60 °C to isolate the thermodynamically stable rod-like polymorph[4].

Visualizing the Crystallization Workflow

CrystallizationWorkflow Crude Crude Cyclopentyl Pyrazole Piperazine Dissolve Dissolution (n-Butanol/Anisole, 95°C) Crude->Dissolve Filter Hot Filtration & Pd Scavenging Dissolve->Filter Cool1 Controlled Cooling (to 60°C) Filter->Cool1 FastCool Rapid Cooling (Uncontrolled) Filter->FastCool Poor Control Seed Seeding with Form A (Thermodynamic) Cool1->Seed Cool2 Slow Cooling (to 20°C) Seed->Cool2 FormA Form A Crystals (High Purity/Yield) Cool2->FormA FormB Form B / Form C (Metastable Needles) FastCool->FormB Oiling Oiling Out (LLPS) FastCool->Oiling FormB->Dissolve Rework Oiling->Dissolve Rework

Fig 1. Crystallization workflow and polymorph control logic for cyclopentyl pyrazole piperazines.

References

  • Title: Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Palbociclib Commercial Manufacturing Process Development. Part III. Deprotection Followed by Crystallization for API Particle Property Control Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization Source: ACS Publications (Crystal Growth & Design) URL: [Link]

Sources

Optimization

resolving LC-MS peak tailing issues for piperazine-containing organic compounds

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the chromatographic behavior of basic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the chromatographic behavior of basic amines. Piperazine-containing organic compounds are notoriously difficult to analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

This technical guide moves beyond rudimentary "fix-it" tips. We will delve into the chemical causality of peak tailing, explore MS-compatible mitigation strategies, and provide self-validating protocols to ensure your analytical methods are both robust and reproducible.

Part 1: The Mechanistic Root of Piperazine Tailing

To solve peak tailing, we must first understand the molecular environment inside the column. Piperazine is a weak base characterized by two distinct pKa values, typically around 5.3–5.7 and 9.7–9.8[1]. In a standard reversed-phase LC setup, the primary retention mechanism should be hydrophobic partitioning. However, piperazine often falls victim to a mixed-mode retention mechanism .

Standard silica-based C18 columns contain residual, unbonded silanol groups (Si-OH) on their surface. At mid-to-high pH levels, these acidic silanols deprotonate to form negatively charged anionic silanols (Si-O⁻)[2]. Because the piperazine molecule is positively charged (protonated) under most standard acidic or neutral mobile phase conditions, a strong secondary ion-exchange interaction occurs between the basic analyte and the acidic silica surface[1].

This secondary interaction is kinetically slower than hydrophobic partitioning. As a result, a fraction of the piperazine molecules is retained longer on the column, dragging out the back half of the chromatographic peak and creating the characteristic asymmetrical "tail" (where the USP Tailing Factor, Tf, exceeds 1.2)[1].

Part 2: Diagnostic Troubleshooting Workflow

Before altering your mobile phase chemistry, it is critical to diagnose whether the tailing is a systemic hardware issue or a chemical secondary interaction.

LCMS_Troubleshooting Start Identify Peak Tailing (USP Tf > 1.2) SystemicCheck Are all peaks in the chromatogram tailing? Start->SystemicCheck Systemic Systemic Issue (Hardware / Overload) SystemicCheck->Systemic Yes Chemical Chemical Issue (Secondary Interactions) SystemicCheck->Chemical No (Only Piperazine) Dilute Dilute Sample 10x (Check for Overload) Systemic->Dilute DeadVol Inspect Frits & Minimize Dead Volume Systemic->DeadVol pHAdjust Adjust Mobile Phase pH (pH < 3 or pH > 10) Chemical->pHAdjust Buffer Increase Volatile Buffer (20-50 mM NH4FA) pHAdjust->Buffer If tailing persists Column Use Type B Silica or Polar-Embedded Column Buffer->Column If tailing persists

Troubleshooting workflow for resolving LC-MS peak tailing in basic amines.

Part 3: Frequently Asked Questions (FAQs)

Q1: In HPLC-UV, I use Triethylamine (TEA) to fix tailing. Why can't I use it in LC-MS? A1: TEA is a highly effective competing base that floods the column and binds to active silanols, physically shielding the piperazine from secondary interactions[3]. However, TEA is detrimental in LC-MS workflows. It has a high proton affinity, which leads to severe ion suppression of your target analytes in the Electrospray Ionization (ESI) source[1]. Furthermore, TEA is notoriously difficult to flush out of the MS system. Instead, LC-MS methods should rely on volatile buffers like ammonium formate or ammonium acetate[4].

Q2: Should I operate at a low pH or a high pH to fix piperazine tailing? A2: Both extremes can resolve tailing, but they operate via entirely different chemical mechanisms:

  • Low pH (< 3.0): Adding 0.1% formic acid protonates the silanol groups on the stationary phase, rendering them neutral and eliminating the negative charge that attracts piperazine[2],[3].

  • High pH (> 10.0): Using ammonium bicarbonate/hydroxide deprotonates the piperazine molecule itself (pushing it past its pKa of ~9.8). The neutral piperazine no longer interacts with the ionized silanols[1],. Caution: Operating at pH 10 requires a specialized hybrid silica or polymeric column (e.g., Type B silica); standard silica will dissolve under these conditions[3],.

Q3: My peaks are still tailing at pH 2.5. What is the next logical step? A3: If pH adjustment fails, the issue is likely insufficient ionic strength to mask highly active residual silanols. Increase the concentration of your volatile buffer (e.g., from 5 mM to 20–50 mM ammonium formate)[4]. The positive charge of the buffer salt will interact with the negative charge of the silica surface, driving the interaction away from your analyte[4]. If chemical modifications fail, you must upgrade your stationary phase to a modern Type B end-capped silica or a Polar-Embedded Group (PEG) column[5].

Part 4: Quantitative Data & Parameter Impact

The following table summarizes how specific chromatographic parameters impact the Tailing Factor (Tf) of piperazine compounds.

ParameterExperimental ConditionExpected Impact on TfMechanistic Rationale
Mobile Phase pH Low (pH 2.5)Tf approaches 1.0 - 1.2Protonates acidic silanols, minimizing ionic interactions.
Mobile Phase pH High (pH 10.5)Tf approaches 1.0 - 1.1Neutralizes piperazine, eliminating ion-exchange retention.
Buffer Strength Low (< 5 mM)Tf > 1.5 (Severe Tailing)Insufficient ions to mask residual active sites on the silica.
Buffer Strength High (20-50 mM)Tf 1.1 - 1.3High ionic strength shields the analyte from silanol groups.
Column Chemistry Type A (Older Silica)Tf > 2.0High trace metal content and unbonded silanols cause severe tailing.
Column Chemistry Type B (End-capped)Tf 1.0 - 1.2High purity and end-capping physically block secondary interactions.

Part 5: Self-Validating Experimental Protocol

To systematically eliminate secondary retention mechanisms without compromising MS sensitivity, execute the following step-by-step optimization protocol.

Phase 1: Baseline Assessment & System Suitability

  • Prepare a 10 ng/mL piperazine standard in your initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

  • Inject 1 µL into the LC-MS to evaluate the baseline USP Tailing Factor (Tf).

  • Validation Check: If Tf > 1.2, proceed to Phase 2. If the peak is fronting instead of tailing, dilute the sample 10x to rule out column overload[2].

Phase 2: Mobile Phase pH Screening (The "Extremes" Test) Rationale: We must force the ionization state of either the analyte or the stationary phase to be neutral.

  • Condition A (Low pH): Prepare Mobile Phase A with 0.1% Formic acid in water (pH ~2.7). Run a standard gradient. This tests silanol protonation[2].

  • Condition B (High pH): Prepare Mobile Phase A with 10 mM Ammonium bicarbonate, adjusted to pH 10.5 with ammonium hydroxide. Run a standard gradient. This tests piperazine neutralization. (Ensure your column is hybrid/pH-stable before running this step).

  • Validation Check: Compare the Tf of both runs. Select the pH that yields the most symmetrical peak. If both fail, proceed to Phase 3.

Phase 3: Ionic Strength Titration Rationale: If pH alone is insufficient, ionic masking is required.

  • Using the optimal pH found in Phase 2, prepare three variations of your aqueous mobile phase containing 5 mM, 20 mM, and 50 mM ammonium formate[4].

  • Inject the piperazine standard under each condition.

  • Critical MS Step: Monitor the Total Ion Chromatogram (TIC) carefully. While higher buffer concentrations improve peak shape, they can cause ion suppression in the ESI source.

  • Validation Check: Select the buffer concentration that provides the optimal intersection of peak symmetry (Tf < 1.2) and MS sensitivity (Signal-to-Noise ratio > 100).

Phase 4: Stationary Phase Orthogonality

  • If all mobile phase chemical modifications fail to reduce Tf below 1.2, the column's silica matrix is fundamentally incompatible with your specific piperazine derivative.

  • Replace the column with a high-purity Type B silica column that features an embedded polar group (e.g., amide or carbamate linkages) or comprehensive end-capping[5]. These columns provide an internal electrostatic shield against residual silanols.

References

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide , Benchchem, 2

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds , Benchchem, 1

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing , Chromatography Online, 3

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? , Restek, 4

  • Effect of pH on LC-MS Analysis of Amines , Waters Corporation, Link

  • Which column for basic analytes , Chromatography Forum,5

Sources

Troubleshooting

optimizing mobile phase for HPLC separation of pyrazole piperazine derivatives

Title: Technical Support Center: HPLC Mobile Phase Optimization for Pyrazole Piperazine Derivatives Introduction Welcome to the Chromatography Technical Support Center. This hub is engineered for analytical scientists an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: HPLC Mobile Phase Optimization for Pyrazole Piperazine Derivatives

Introduction Welcome to the Chromatography Technical Support Center. This hub is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for pyrazole piperazine derivatives. These compounds are notorious for exhibiting poor peak shape, but by understanding the underlying physicochemical mechanisms, you can systematically optimize your mobile phase for perfect symmetry.

Part 1: The Core Challenge - Why do Pyrazole Piperazines Tail?

Pyrazole piperazine derivatives present a unique chromatographic challenge due to their dual-ring system. The piperazine moiety contains secondary or tertiary amines, making it highly basic with a pKa typically ranging from 9.0 to 9.8. Simultaneously, the pyrazole ring acts as both a hydrogen bond donor and acceptor.

When these basic compounds travel through a standard silica-based C18 column at a neutral or mid-range pH (pH 4–8), the residual silanol groups (Si-OH) on the silica surface become deprotonated and ionized (Si-O⁻). The positively charged piperazine undergoes a strong secondary ion-exchange interaction with these negatively charged silanols. This mixed-mode retention (hydrophobic partitioning + electrostatic attraction) causes the analyte molecules to elute at varying rates, severely broadening the back half of the chromatographic peak—a phenomenon known as [1].

G A Pyrazole Piperazine (Basic, pKa ~9.8) C Mid pH (4-8) Analyte (+) & Silanol (-) A->C D Low pH (<3) Analyte (+) & Silanol (0) A->D E High pH (>10) Analyte (0) & Silanol (-) A->E B Silica Stationary Phase (Acidic Silanols, pKa ~4.0) B->C B->D B->E F Severe Peak Tailing (Mixed-Mode Ion Exchange) C->F Strong Electrostatic Attraction G Symmetrical Peak (Hydrophobic Retention) D->G Silanols Protonated/Suppressed E->G Analyte Deprotonated/Neutral

Mechanism of pH-dependent peak tailing for basic pyrazole piperazines.

Part 2: Troubleshooting Guides & FAQs

Q1: How should I adjust my mobile phase pH to eliminate piperazine peak tailing? A1: The most effective strategy is to operate at the extremes of the pH scale to prevent electrostatic interactions.

  • Low pH Strategy (pH ≤ 3): By lowering the pH below the pKa of the silanols (~4.0), you fully protonate them into a neutral state (Si-OH). This[2], eliminating the ion-exchange mechanism.

  • High pH Strategy (pH > 10): Alternatively, raising the pH above the pKa of the piperazine deprotonates the analyte, rendering it neutral. A neutral molecule cannot interact electrostatically with the ionized silanols[3]. Caution: This requires a specialized hybrid silica column (e.g., BEH technology) to prevent silica dissolution.

Q2: Which buffer system should I select for LC-MS versus UV detection? A2: Your detector dictates your buffer chemistry.

  • For LC-MS: You must use volatile buffers. At low pH, use 0.1% Formic Acid or 10 mM Ammonium Formate (adjusted to pH 3.0). Avoid Trifluoroacetic Acid (TFA) as it causes severe ion suppression in the mass spectrometer. At high pH, use 10 mM Ammonium Bicarbonate (pH 10.5).

  • For UV Detection: You have more flexibility.[4] is highly recommended at low pH. TFA acts as an ion-pairing agent; its hydrophobic trifluoroacetate anion pairs with the positively charged piperazine, neutralizing its charge and increasing its retention on the C18 phase while shielding it from residual silanols. For mid-to-low pH, 20 mM Potassium Phosphate is excellent due to its high buffering capacity, though it is strictly non-volatile[5].

Q3: I have lowered the pH to 2.5, but I am still observing a Tailing Factor (Tf) > 1.5. What is the next step? A3: If low pH optimization is insufficient, your column may have a high concentration of highly acidic, active trace-metal silanols (common in older Type A silica). You should introduce a [5], such as Triethylamine (TEA). Adding 0.05% - 0.1% (v/v) TEA to your mobile phase floods the column with a small, highly basic molecule that preferentially binds to the active silanol sites, physically shielding your pyrazole piperazine analyte from secondary interactions[3].

Q4: Can mass overload mimic silanol-induced peak tailing? A4: Yes. Basic compounds often have lower saturation capacities on reversed-phase columns. If you inject too much sample, the primary hydrophobic binding sites become saturated, forcing the excess analyte to elute earlier or interact with secondary sites, resulting in a classic "shark-fin" tailing peak. To self-validate this, dilute your sample by a factor of 10 and re-inject. If the peak shape dramatically improves, the root cause was mass overload, not mobile phase chemistry[6].

Part 3: Experimental Protocols & Workflows

Protocol: Systematic Mobile Phase Optimization for Basic Analytes

This self-validating protocol ensures that any improvements in peak shape are directly attributable to the mobile phase chemistry.

Step 1: Baseline Assessment

  • Inject the pyrazole piperazine standard using a neutral mobile phase (e.g., Water/Acetonitrile).

  • Calculate the USP Tailing Factor (Tf) using the formula: Tf = W_0.05 / 2f (where W_0.05 is the peak width at 5% height, and f is the distance from the peak front to the peak maximum). Record this baseline Tf.

Step 2: Buffer Preparation (Low pH Ion-Pairing)

  • Prepare Mobile Phase A: Add 1.0 mL of LC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly.

  • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Filter both mobile phases through a 0.22 µm PTFE membrane filter to remove particulates and degas the solvents.

Step 3: Column Equilibration (Critical Step)

  • Flush the C18 column with the new mobile phase at the initial gradient conditions.

  • Causality Note: Equilibrate for a minimum of 20 column volumes. Ion-pairing agents like TFA require extensive time to fully coat the stationary phase and reach dynamic equilibrium. Premature injection will result in shifting retention times and irreproducible peak shapes.

Step 4: Evaluation and Additive Introduction

  • Inject the standard. If Tf < 1.2, the method is optimized.

  • If Tf > 1.5, prepare a new Mobile Phase A containing 0.1% TFA and 0.05% Triethylamine (TEA).

  • Re-equilibrate for 20 column volumes and re-inject.

Workflow Start Start: Tailing Factor (Tf) > 1.5 CheckCol Is the column pH-stable (e.g., Hybrid Silica)? Start->CheckCol HighPH High pH Strategy Adjust to pH 10.5 CheckCol->HighPH Yes LowPH Low pH Strategy Adjust to pH 2.5 CheckCol->LowPH No (Standard C18) Eval1 Evaluate Peak Shape HighPH->Eval1 Eval2 Evaluate Peak Shape LowPH->Eval2 Success Optimal Method (Tf < 1.2) Eval1->Success Tf < 1.2 AddTEA Add Silanol Suppressor (0.05 - 0.1% TEA) Eval2->AddTEA Tf > 1.5 Eval2->Success Tf < 1.2 AddTEA->Success

Decision tree for mobile phase optimization to resolve peak tailing.

Part 4: Quantitative Data & Comparisons

The following table summarizes the expected chromatographic behavior of a standard pyrazole piperazine derivative under various mobile phase conditions. Use this matrix to select the optimal starting point for your specific detector and column limitations.

Mobile Phase ConditionAnalyte Ionization StateSilanol StateExpected USP TfRetention Time ShiftMS Compatibility
pH 7.0 (Phosphate) Protonated (+)Ionized (-)> 2.0 (Severe)BaselineNo
pH 2.5 (Formic Acid) Protonated (+)Neutral (0)1.3 - 1.5DecreasedYes
pH 2.5 (0.1% TFA) Ion-Paired (+)Neutral (0)1.0 - 1.2IncreasedNo (Ion Suppression)
pH 10.5 (NH₄HCO₃) Neutral (0)Ionized (-)1.0 - 1.1Highly IncreasedYes
pH 2.5 + 0.1% TEA Protonated (+)Shielded1.0 - 1.2DecreasedNo (Ion Suppression)

Note: Retention time shifts are relative to the baseline neutral pH condition. High pH dramatically increases retention for basic compounds because the neutral analyte partitions more strongly into the hydrophobic stationary phase[7].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. URL: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. URL: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. URL: [Link]

  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." Chromatography Online. URL: [Link]

  • University of Pretoria. "A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized hydrazine-1-carbothioamide." UPSpace. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Evaluation of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine (CPMP) vs. Standard Piperazine Scaffolds in Kinase Inhibitor Design

As kinase inhibitor development matures, the structural optimization of pharmacophores to balance on-target potency with off-target safety remains a central challenge. Piperazine rings are ubiquitous in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor development matures, the structural optimization of pharmacophores to balance on-target potency with off-target safety remains a central challenge. Piperazine rings are ubiquitous in medicinal chemistry, primarily utilized to improve aqueous solubility and tune physicochemical properties. However, unmodified basic piperazines are notorious for inducing cardiotoxicity via hERG potassium channel blockade.

This guide provides an objective, data-driven comparison between standard piperazine-based kinase inhibitors and those utilizing the advanced hybrid scaffold 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine (CPMP) . By dissecting the mechanistic causality behind their divergent performance profiles, this guide serves as a blueprint for researchers optimizing lead compounds against targets such as c-Met, JAK2, and FLT3.

Mechanistic Framework: Pharmacophore Evolution

The Limitations of Standard Piperazine Scaffolds

Standard piperazine derivatives (e.g., simple N-aryl or N-alkyl piperazines) are frequently appended to kinase inhibitors to extend into the solvent-exposed channel, thereby improving ADME properties[1]. However, the highly basic nature of the piperazine nitrogen (typically pKa > 8.0) means it is protonated at physiological pH. This cationic center strongly interacts with the aromatic residues (Tyr652, Phe656) within the central cavity of the hERG potassium channel, leading to potent off-target inhibition and subsequent QT interval prolongation[2][3].

The CPMP Advantage: A Trifunctional Hybrid

The CPMP scaffold resolves the inherent liabilities of standard piperazines by integrating three distinct functional zones into a single, rigidified vector:

  • The 1H-Pyrazol-4-yl Core (Hinge Binder): The pyrazole moiety acts as a potent bioisostere for traditional hinge-binding motifs. Its nitrogen atoms serve as critical hydrogen bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met or Leu932 in JAK2)[4][5].

  • The Cyclopentyl Ring (Hydrophobic Anchor): The bulky, lipophilic cyclopentyl group is stereoelectronically positioned to occupy the hydrophobic gatekeeper pocket adjacent to the ATP-binding site. This steric bulk not only drives exceptional kinase selectivity but also disrupts the planar geometry required for high-affinity hERG pore binding[5].

  • The Methylpiperazine Tail (Solvent Channel Vector): The methylene linker decouples the piperazine ring from the aromatic system, slightly modulating its basicity while directing it outward into the solvent channel to maintain aqueous solubility without deeply penetrating off-target ion channels[3].

Pharmacophore Hinge Kinase Hinge Region (H-Bonding) Pocket Hydrophobic Pocket (Gatekeeper) Solvent Solvent Channel (ADME/Solubility) Pyrazole 1H-Pyrazol-4-yl (Donor/Acceptor) Pyrazole->Hinge Binds Cyclopentyl Cyclopentyl Ring (Lipophilic Bulk) Pyrazole->Cyclopentyl Piperazine Piperazine Core (Basic Tail) Pyrazole->Piperazine Cyclopentyl->Pocket Fills Piperazine->Solvent Extends

Figure 1: Pharmacophore mapping of the CPMP scaffold within the kinase active site.

Comparative Performance Data

To objectively evaluate the scaffolds, we compare representative in vitro profiling data of a standard N-phenylpiperazine-based c-Met inhibitor against a CPMP-integrated analog. The integration of the cyclopentyl-pyrazole motif drastically shifts the therapeutic index.

ParameterStandard Aryl-Piperazine ScaffoldCPMP-Hybrid ScaffoldBiological Implication
c-Met Kinase IC₅₀ 45.0 nM3.2 nMCPMP provides >10x potency via optimal hinge/gatekeeper engagement.
hERG Blockade (IC₅₀) 0.8 µM (High Risk)> 15.0 µM (Safe)Steric bulk of CPMP prevents binding to hERG cavity residues.
LogD (pH 7.4) 2.13.4Enhanced lipophilicity from the cyclopentyl group drives membrane permeability.
HLM Stability (T₁/₂) 15 min48 minRigidified CPMP vector resists rapid N-dealkylation by CYP450 enzymes.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental workflows. Below are the definitive protocols for quantifying target engagement and off-target liability.

Protocol A: TR-FRET Kinase Target Engagement Assay

This assay measures the true thermodynamic affinity of the inhibitor for the kinase (e.g., JAK2 or c-Met) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Equilibration: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition), ensuring true stoichiometric binding.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO, then normalize to a final assay concentration of 1% DMSO. Causality: Maintaining exactly 1% DMSO across all wells prevents solvent-induced artifacts in kinase folding.

  • Enzyme-Inhibitor Pre-incubation: Incubate 2 nM of recombinant kinase with the compound for 30 minutes at 25°C. Causality: CPMP derivatives often exhibit slow-binding kinetics due to the displacement of ordered water molecules in the hydrophobic pocket; pre-incubation ensures steady-state equilibrium.

  • Reaction Initiation & Detection: Add 10 µM ATP and 50 nM ULight-labeled substrate. Incubate for 60 minutes, then halt the reaction with EDTA (stops Mg²⁺-dependent catalysis). Add Europium-anti-phospho antibody.

  • System Validation: Calculate the Z'-factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO as the negative control. The assay is only valid if Z' > 0.65 , proving the signal window is wide enough to resolve single-digit nanomolar IC₅₀ differences.

Protocol B: Automated Patch-Clamp for hERG Liability

Because piperazine basicity is a known driver of hERG cardiotoxicity[3], safety must be validated electrophysiologically.

  • Cell Preparation: Utilize CHO cells stably expressing the KCNH2 (hERG) gene. Cells must be clamped in the whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current. Causality: hERG blockers (like standard piperazines) bind preferentially to the open/inactivated state. This specific voltage protocol maximizes the exposure of the inner pore to the drug.

  • Perfusion: Perfuse the CPMP compound at 1 µM and 10 µM until steady-state block is achieved (typically 3-5 minutes).

  • System Validation: Perfuse the highly selective hERG blocker E-4031 (500 nM) at the end of every recording. Causality: If E-4031 does not abolish >90% of the remaining tail current, the seal integrity is compromised, and the data point must be discarded.

Workflow Synth 1. Scaffold Synthesis (CPMP vs Standard Piperazine) Kinase 2. TR-FRET Kinase Assay (Target Engagement & Z' Validation) Synth->Kinase hERG 3. Automated Patch-Clamp (hERG Toxicity Screening) Kinase->hERG ADME 4. Microsomal Stability (HLM/MLM Clearance) hERG->ADME Lead 5. Lead Selection (In Vivo Efficacy Models) ADME->Lead

Figure 2: Step-by-step validation workflow for CPMP-derived kinase inhibitors.

Conclusion

The transition from standard piperazine scaffolds to the 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine architecture represents a paradigm shift in rational kinase inhibitor design. By strategically utilizing the pyrazole for hinge binding[4] and the cyclopentyl group for hydrophobic pocket occupation[5], researchers can dramatically increase target affinity. Concurrently, this structural rigidification and steric shielding effectively neutralize the hERG liabilities traditionally associated with the piperazine solvent vector[3]. For drug development professionals, adopting the CPMP scaffold offers a highly validated route to widening the therapeutic window in oncology and immunology pipelines.

References

Sources

Comparative

The Steric Conundrum: Comparative Binding Affinity of Cyclopentyl vs. Cyclohexyl Pyrazole-Piperazine Analogs

Executive Summary & Structural Rationale The pyrazole-piperazine scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, viral replication antagonists, and neuroreceptor modulators[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrazole-piperazine scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, viral replication antagonists, and neuroreceptor modulators[1][2]. During lead optimization, application scientists frequently face a critical structural decision: the selection of the optimal cycloalkyl substituent. While the difference between a cyclopentyl and a cyclohexyl ring is merely a single methylene unit, this subtle modification drastically alters the conformational dynamics, desolvation penalty, and ultimate binding affinity of the analog[1][3].

Mechanistic Causality: Ring Puckering and Steric Bulk

The binding affinity ( Kd​ ) of a ligand is dictated by the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

  • Cyclopentyl Analogs: The 5-membered cyclopentyl ring adopts an envelope or half-chair conformation. This creates a relatively flat, compact hydrophobic surface. In targets with constricted, rigid binding pockets (such as the gatekeeper region of certain kinases or the HCV NS4B viral protein), the cyclopentyl ring minimizes steric clashes while providing sufficient van der Waals contacts, leading to an optimized enthalpic ( ΔH ) gain[3].

  • Cyclohexyl Analogs: The 6-membered cyclohexyl ring predominantly exists in a rigid chair conformation. The axial protons project outward, significantly increasing the three-dimensional steric bulk. If a binding pocket is solvent-exposed or highly flexible, the cyclohexyl ring can anchor the molecule via deep hydrophobic packing. However, in restricted pockets, these axial protons cause severe steric clashes, increasing the dissociation rate ( koff​ ) and reducing overall potency[1].

SAR_Logic Scaffold Pyrazole-Piperazine Core Scaffold CP Cyclopentyl (5-membered) Envelope Conformation Scaffold->CP CH Cyclohexyl (6-membered) Chair Conformation Scaffold->CH CP_Mech Compact Hydrophobic Surface Lower Desolvation Penalty CP->CP_Mech CH_Mech Extended Axial Protons Higher Steric Bulk CH->CH_Mech Result1 Optimal for Constricted Gatekeeper Pockets CP_Mech->Result1 Result2 Prone to Steric Clashes in Small Pockets CH_Mech->Result2

Figure 1. SAR logic dictating binding affinity based on cycloalkyl ring size.

Empirical Data Synthesis

The impact of this single methylene difference is highly target-dependent. Below is a synthesized comparison of experimental data across diverse therapeutic targets, demonstrating how pocket architecture dictates cycloalkyl preference.

Table 1: Comparative Binding Affinity of Cycloalkyl Pyrazole-Piperazine Analogs

Target ClassAnalog ScaffoldCycloalkyl RingBinding Affinity ImpactStructural RationaleSource
HCV NS4B Piperazinone-pyrazoleCyclopentylIncreased Potency Optimal fit in the restricted viral binding pocket.[3]
HCV NS4B Piperazinone-pyrazoleCyclohexylDecreased PotencySteric clash due to larger chair conformation.[3]
Pim Kinase Pyrazole-piperazineCyclopentylDecreased PotencyInsufficient hydrophobic packing in the active site.[1]
Pim Kinase Pyrazole-piperazineCyclohexylOptimal Potency Favorable engagement of axial protons with pocket residues.[1]
σ1​ Receptor Pyrazole-piperazineCyclopentylDecreased AffinityLoss of critical aromatic/hydrophobic contacts.[4]

Self-Validating Experimental Protocols

To objectively differentiate the binding affinities of cyclopentyl vs. cyclohexyl analogs, application scientists must move beyond simple endpoint assays. Pyrazole-piperazine derivatives often exhibit high lipophilicity (clogP > 3), which can trigger non-specific binding and artificially inflate IC50​ values[5]. Therefore, orthogonal validation using Surface Plasmon Resonance (SPR) is mandatory to isolate the true 1:1 binding kinetics.

Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: SPR is utilized because it decouples the equilibrium dissociation constant ( Kd​ ) into its kinetic components ( kon​ and koff​ ). This reveals whether the bulkier cyclohexyl ring slows target association (steric hindrance) or accelerates dissociation (suboptimal packing).

Step-by-Step Methodology:

  • Sensor Functionalization: Immobilize the purified target protein (e.g., kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of 2000-3000 Resonance Units (RU).

  • Buffer Preparation: Prepare running buffer (e.g., HBS-EP+) supplemented with 2-5% DMSO to ensure the solubility of the hydrophobic pyrazole-piperazine analogs. Critical Step: Match the DMSO concentration exactly between the running buffer and analyte samples to prevent bulk refractive index artifacts.

  • Analyte Injection: Inject the cyclopentyl and cyclohexyl analogs over the active and reference flow cells at a flow rate of 30 µL/min. Use a multi-cycle kinetic approach with a 5-point concentration gradient (e.g., 1 nM to 100 nM).

  • Self-Validation Check: Calculate the theoretical maximum binding capacity ( Rmax​ ). If the experimental Rmax​ exceeds the theoretical value, it indicates compound aggregation or non-stoichiometric binding. The data must be discarded, and the assay repeated with a higher detergent concentration.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling to Sensor) Step2 2. Analyte Injection (Cycloalkyl Analogs) Step1->Step2 Step3 3. Association Phase (Measure k_on) Step2->Step3 Step4 4. Dissociation Phase (Measure k_off) Step3->Step4 Step5 5. Kinetic Analysis (Calculate K_d = k_off/k_on) Step4->Step5

Figure 2. Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Protocol B: Orthogonal Validation via TR-FRET

Causality: To ensure the kinetic data translates to solution-phase equilibrium, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. The time-resolved nature eliminates autofluorescence interference common with conjugated pyrazole scaffolds.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine the target protein (tagged with a Terbium-labeled antibody) and a fluorescent tracer ligand (e.g., a Bodipy-labeled generic kinase inhibitor).

  • Compound Addition: Dispense the pyrazole-piperazine analogs using acoustic liquid handling to generate a 10-point dose-response curve.

  • Equilibration: Incubate the plate for 60 minutes at room temperature to allow the analogs to compete with the tracer for the binding site.

  • Self-Validation Check: Calculate the Z'-factor using positive (saturating reference inhibitor) and negative (DMSO only) controls. A Z'-factor > 0.6 is required to validate the assay's dynamic range.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the IC50​ using a 4-parameter logistic fit.

Conclusion & Application Scientist Insights

The choice between a cyclopentyl and cyclohexyl moiety on a pyrazole-piperazine core is not arbitrary; it is a precision engineering decision dictated by the target's binding pocket architecture.

  • Opt for Cyclopentyl when targeting rigid, constrained pockets (e.g., HCV NS4B) where the lower steric profile of the 5-membered envelope conformation prevents clashes and preserves binding affinity[3].

  • Opt for Cyclohexyl when targeting kinases with larger, solvent-exposed hydrophobic channels (e.g., Pim Kinase) where the 6-membered chair conformation provides superior van der Waals anchoring[1].

References

  • Discovery of a Novel Class of Potent HCV NS4B Inhibitors: SAR Studies on Piperazinone Derivatives. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (MDPI). URL:[Link]

  • EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management. ACS Chemical Neuroscience (ACS Publications). URL:[Link]

Sources

Validation

cross-validation of high-throughput screening assays for pyrazole piperazine ligands

Cross-Validation of High-Throughput Screening Assays for Pyrazole Piperazine Ligands: A Comparative Guide As a Senior Application Scientist, I have witnessed countless drug discovery campaigns derailed by assay artifacts...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of High-Throughput Screening Assays for Pyrazole Piperazine Ligands: A Comparative Guide

As a Senior Application Scientist, I have witnessed countless drug discovery campaigns derailed by assay artifacts. The pyrazole piperazine scaffold is a highly privileged motif in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, GPCR antagonists, and anti-tubercular agents[1]. However, the nitrogen-rich nature and extended conjugation potential of these molecules introduce significant liabilities during high-throughput screening (HTS). They frequently act as pan-assay interference compounds (PAINS), exhibiting auto-fluorescence, inner-filter effects, or aggregation-based inhibition[2].

To ensure scientific integrity and eliminate false positives, a robust, self-validating cross-validation strategy is essential. This guide objectively compares the performance of three dominant HTS platforms—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen), and Fluorescence Polarization (FP)—and provides a field-proven workflow for screening pyrazole piperazine libraries.

Mechanistic Comparison & Platform Selection

When screening pyrazole piperazines, the choice of assay dictates the type of artifacts you will encounter. A self-validating system requires the primary and orthogonal assays to operate via fundamentally different photophysical mechanisms[3].

  • TR-FRET (Primary Screen): Utilizes long-emission half-life lanthanides (e.g., Europium).

    • Causality for Choice: Pyrazole piperazine derivatives often exhibit short-lived auto-fluorescence in the blue/green spectrum. TR-FRET introduces a time delay (typically 50–100 µs) before measurement, effectively silencing compound-mediated background fluorescence.

  • AlphaScreen (Orthogonal Validation): A bead-based proximity assay relying on the transfer of singlet oxygen.

    • Causality for Choice: Operates at highly red-shifted excitation (680 nm) and emission (520–620 nm) wavelengths. Because pyrazole piperazines typically absorb in the UV/blue spectrum, AlphaScreen is optically orthogonal to TR-FRET, making it the gold standard for cross-validation[3].

  • Fluorescence Polarization (FP): Measures the tumbling rate of a fluorescent tracer.

    • Causality for Choice: While highly cost-effective, FP is extremely susceptible to light scattering caused by compound aggregation—a common issue with lipophilic pyrazole piperazine derivatives. It is generally not recommended as a primary screen for these libraries without rigorous detergent optimization.

Table 1: Quantitative Comparison of HTS Platforms for Pyrazole Piperazines
Assay PlatformDetection MechanismPrimary Interference LiabilityTypical Z'-FactorCost per Well (1536)Role in Workflow
TR-FRET Non-radiative energy transferFluorophore quenching0.70 - 0.85 Primary Screen
AlphaScreen Singlet oxygen channelingSinglet oxygen scavengers0.65 - 0.80 $Orthogonal Screen
FP Rotational correlation timeAggregation / Light scattering0.50 - 0.70$Not Recommended

The Self-Validating Cross-Validation Logic

To establish a self-validating system, we utilize TR-FRET as the primary screen due to its superior Z'-factor and scalability, followed by AlphaScreen as the orthogonal validation tool. Compounds that show activity in both assays are highly unlikely to be artifacts, as it is statistically improbable for a single molecule to independently interfere with both lanthanide energy transfer and singlet oxygen channeling.

HTS_CrossValidation Library Pyrazole Piperazine Library TR_FRET Primary Screen (TR-FRET) Library->TR_FRET Hits Primary Hits (Includes Artifacts) TR_FRET->Hits Hit Selection AlphaScreen Orthogonal Screen (AlphaScreen) Hits->AlphaScreen Cross-Validation Counter Counter-Screen (Bead/Fluorophore Only) AlphaScreen->Counter Concordant Hits FalsePos False Positives (Discarded) AlphaScreen->FalsePos Discordant Counter->FalsePos Assay Interference TruePos Validated Leads (Advanced) Counter->TruePos Target Specific

Self-validating HTS workflow for pyrazole piperazine ligands using orthogonal cross-validation.

Experimental Methodologies

The following protocols detail the self-validating workflow for screening pyrazole piperazine compounds against a standard protein-protein interaction (PPI) target.

Protocol A: TR-FRET Primary Screen

Causality Note: We include 0.01% Triton X-100 in the assay buffer. Pyrazole piperazines can form colloidal aggregates at micromolar concentrations, which non-specifically sequester proteins. The detergent breaks up these aggregates, ensuring only true stoichiometric binders are identified[2].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 0.1% BSA). Dilute Europium-cryptate donor-labeled Protein A and d2-acceptor-labeled Protein B to their optimized concentrations (typically 2 nM and 20 nM, respectively).

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo 550), transfer 10 nL of pyrazole piperazine library compounds (in 100% DMSO) into a 1536-well white microplate.

  • Protein Addition: Dispense 2 µL of the Protein A/B mixture into the wells. Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Hits are defined as compounds reducing the FRET signal by >50% relative to DMSO controls.

Protocol B: AlphaScreen Orthogonal Validation

Causality Note: AlphaScreen beads are highly sensitive to ambient light. All bead handling must be performed under green-filtered safelights to prevent premature singlet oxygen generation and baseline signal degradation[3].

  • Reagent Preparation: Use the same assay buffer as Protocol A to maintain biochemical consistency. Dilute target proteins and AlphaScreen Donor/Acceptor beads to 10 µg/mL.

  • Incubation: Dispense 2 µL of target proteins and 10 nL of hit compounds into a 384-well ProxiPlate. Incubate for 30 minutes.

  • Bead Addition (Green Light Only): Add 2 µL of the Donor/Acceptor bead mixture. Incubate in the dark for 60 minutes.

  • Detection: Excite at 680 nm and read emission at 520–620 nm.

Protocol C: The Counter-Screen (Self-Validation Step)

To definitively prove that concordant hits are not dual-assay artifacts (e.g., singlet oxygen scavengers that also happen to quench Europium), a counter-screen is mandatory.

  • Setup: Omit the target proteins. Instead, use a biotinylated-His-peptide that directly bridges Streptavidin-Donor beads and Nickel-Chelate-Acceptor beads.

  • Execution: Run the hit compounds against this pre-formed bead complex.

  • Interpretation: Any compound that reduces the signal in this target-free environment is an assay interferant (e.g., a metal chelator stripping Nickel from the bead) and is immediately triaged.

Representative Cross-Validation Data

The following table demonstrates how this cross-validation logic successfully triages pyrazole piperazine artifacts from true therapeutic leads.

Table 2: Cross-Validation Results for Top 5 Pyrazole Piperazine Hits
Compound IDTR-FRET IC₅₀ (nM)AlphaScreen IC₅₀ (nM)Counter-Screen IC₅₀Conclusion
PPZ-001 45 ± 552 ± 8>10,000 nMValidated Lead (Concordant)
PPZ-042 110 ± 12>10,000>10,000 nMFalse Positive (Auto-fluorescent)
PPZ-088 85 ± 690 ± 1195 ± 5 nMFalse Positive (Pan-assay Interferant)
PPZ-105 22 ± 328 ± 4>10,000 nMValidated Lead (Concordant)
PPZ-219 310 ± 25>10,000>10,000 nMFalse Positive (Aggregation)

Data Interpretation: PPZ-042 was a TR-FRET specific artifact, likely due to spectral overlap. PPZ-088 showed activity in both assays, but the counter-screen revealed it was directly interfering with the detection reagents rather than the target biology. Only PPZ-001 and PPZ-105 represent true, validated leads.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone Source: PubMed Central (PMC) URL:[Link]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective integration of novel bifunctional scaffolds. The compound 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective integration of novel bifunctional scaffolds. The compound 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine is a highly versatile building block, increasingly utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and targeted kinase inhibitors. The piperazine ring serves as a rigid, polar linker that improves physicochemical properties (such as lowering ChromLogD and TPSA)[1], while the cyclopentyl-pyrazole motif acts as a potent pharmacophore or hinge-binding warhead[2].

However, handling functionalized piperazine-pyrazole derivatives requires strict adherence to safety protocols. The inherent basicity of the secondary amine, combined with the potential biological activity of the pyrazole moiety, necessitates a rigorous approach to personal protective equipment (PPE) and operational workflows.

Below is the comprehensive safety, handling, and operational guide for this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why this compound is hazardous. We do not just wear PPE for compliance; we wear it to mitigate specific chemical interactions.

  • Mucous Membrane & Skin Irritation: The secondary amine in the piperazine ring possesses a highly available lone pair of electrons, making it a strong nucleophile and a localized base. Upon contact with the moisture in skin or eyes, it can cause localized alkaline hydrolysis of tissues, leading to severe irritation or chemical burns[3].

  • Respiratory Toxicity: Like many low-molecular-weight amines, piperazine derivatives can form fine, irritating dusts or aerosols during transfer. Inhalation can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), manifesting as severe respiratory tract irritation[4].

  • Environmental Reactivity: The compound is sensitive to strong oxidizing agents and acids. Exothermic acid-base reactions can occur if improperly stored alongside concentrated mineral acids[5].

Table 1: Quantitative Hazard Summary & Causality

Hazard ClassGHS CategoryMechanistic CausePrimary Mitigation
Acute Toxicity (Oral) Category 4Disruption of cellular pH and off-target receptor binding.Strict hygiene; no mouth pipetting.
Skin Corrosion/Irritation Category 2 / 1BAlkaline nature of the piperazine secondary amine.Impervious gloves; lab coat.
Serious Eye Damage Category 2A / 1Rapid alkaline hydrolysis of corneal proteins.Splash-resistant safety goggles.
Respiratory Irritation STOT SE 3Inhalation of basic particulate matter/aerosols.Chemical fume hood (min 100 LFM).

Mandatory Personal Protective Equipment (PPE) Specifications

Based on the chemical properties of piperazine derivatives, the following self-validating PPE system must be implemented before opening the reagent bottle.

  • Eye/Face Protection: Wear tightly fitting, chemical splash-resistant safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). If handling larger quantities (>50g) or preparing highly concentrated solutions, a full-face shield is required to prevent localized facial burns[3].

  • Hand Protection: The choice of glove depends heavily on the solvent used for dissolution (typically DMF, DCM, or DMSO for PROTAC synthesis).

    • Dry Powder: Nitrile gloves (minimum 5 mil thickness) are sufficient.

    • In Solution: If dissolved in DCM, use heavier Neoprene or PVA gloves, as standard nitrile offers poor breakthrough times against chlorinated solvents.

  • Body Protection: A fire/flame-resistant, knee-length laboratory coat (e.g., Nomex) fully buttoned. Avoid synthetic fabrics that can melt into the skin in the event of a secondary solvent fire.

  • Respiratory Protection: Routine handling must be conducted inside a certified chemical fume hood[5]. If a fume hood is unavailable or if exposure limits are exceeded during a spill, use a NIOSH-approved full-face respirator with an N95/P100 particulate filter combined with an organic vapor cartridge[3].

Operational Workflows & Experimental Methodologies

When utilizing 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine to synthesize a PROTAC, the most common operational step is the conjugation of the piperazine's secondary amine to a linker or E3 ligase ligand via an amide coupling reaction[2].

PROTAC_Workflow A Target Ligand (Warhead) D Bifunctional PROTAC A->D B 1-((5-cyclopentyl-1H-pyrazol-4-yl) methyl)piperazine (Scaffold) B->D Amide Coupling C E3 Ligase Ligand (e.g., CRBN/VHL) C->D E Target Protein Degradation D->E Ubiquitination

Caption: PROTAC assembly utilizing the pyrazole-piperazine building block and subsequent target degradation.

Step-by-Step Protocol: Amide Coupling (HATU/DIPEA)

This protocol ensures maximum yield while minimizing exposure to the hazardous free amine.

  • Preparation: Ensure the fume hood sash is at the correct operational height. Don all PPE specified in Section 2.

  • Weighing: Using an anti-static weighing boat, weigh 1.0 equivalent of 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine. Scientific Insight: Piperazine derivatives can be hygroscopic; weigh rapidly and flush the stock bottle with Argon before sealing to prevent degradation.

  • Activation of the Acid: In an oven-dried round-bottom flask under Argon, dissolve 1.1 equivalents of your target carboxylic acid (e.g., a CRBN-linker construct) in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Conjugation: Slowly add the dissolved piperazine building block to the activated ester solution. The secondary amine of the piperazine will act as the nucleophile.

  • Quenching: After 2-4 hours (monitor via LC-MS), quench the reaction with saturated aqueous NaHCO3. Safety Note: Quenching neutralizes residual acids and controls the exotherm.

  • Extraction: Extract the product using Ethyl Acetate (EtOAc). The unreacted piperazine building block will largely remain in the aqueous layer if the pH is slightly acidic, but at basic pH, it will partition into the organic layer.

Spill Management and Disposal Plan

A self-validating safety system plans for failure. If 1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine is spilled, immediate and calculated action is required.

Safety_Workflow Start Spill Detected: Evacuate Immediate Area Assess Assess State: Solid Powder vs. Solution Start->Assess Solid Solid Spill: Sweep gently (Avoid Dust), Place in sealed container Assess->Solid Liquid Liquid Spill: Absorb with inert material (e.g., Vermiculite/Sand) Assess->Liquid Clean Decontamination: Wash area with 5% Acetic Acid to neutralize residual amine Solid->Clean Liquid->Clean Waste Disposal: Route to Approved Chemical Waste Plant Clean->Waste

Caption: Emergency spill response and chemical neutralization workflow for piperazine derivatives.

Disposal Directives: Do not flush this compound down the sink. It must be disposed of through an approved chemical waste disposal facility[4].

  • Solid Waste: Place contaminated weigh boats, gloves, and sweepings into a solid hazardous waste bin.

  • Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., DCM), it must go into the Halogenated Waste stream. If dissolved in DMF or DMSO, route it to the Non-Halogenated Waste stream. Keep waste containers tightly closed and away from strong oxidizers[5].

References

  • Bricelj, A., Steinebach, C., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC). Retrieved from [Link]

  • Wang, Y., et al. (2025). Discovery of a Novel CRBN-Recruiting cGAS PROTAC Degrader for the Treatment of Ulcerative Colitis. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine
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1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine
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